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  • Product: 4-Ethynylpiperidin-4-ol hydrochloride
  • CAS: 2044901-46-2

Core Science & Biosynthesis

Foundational

Architecting Molecular Complexity: A Technical Guide to 4-Ethynylpiperidin-4-ol Hydrochloride in Advanced Synthesis

Executive Summary 4-Ethynylpiperidin-4-ol hydrochloride (CAS: 2044901-46-2) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by a piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethynylpiperidin-4-ol hydrochloride (CAS: 2044901-46-2) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by a piperidine ring bearing both a hydroxyl group and a terminal alkyne at the C4 position, this compound serves as a critical intermediate for synthesizing complex pharmacophores. Its unique structural duality enables orthogonal functionalization, making it an indispensable precursor for dopamine D2 receptor ligands, local anesthetics, and antibody-drug conjugate (ADC) linkers[2][3][4].

Physicochemical Profiling and Structural Dynamics

The utility of 4-ethynylpiperidin-4-ol lies in its combination of a nucleophilic secondary amine and a reactive terminal alkyne. Supplied as a hydrochloride salt, it exhibits enhanced aqueous solubility, oxidative stability, and ease of handling compared to its free-base counterpart[5].

Quantitative Physicochemical Data

Table 1: Structural and physical properties of 4-Ethynylpiperidin-4-ol hydrochloride.

ParameterValue
Chemical Name 4-Ethynylpiperidin-4-ol hydrochloride
CAS Number 2044901-46-2[1]
Molecular Formula C₇H₁₂ClNO (C₇H₁₁NO · HCl)[5]
Molecular Weight 161.63 g/mol [5]
Monoisotopic Mass (Free Base) 125.084 Da[6]
SMILES (Free Base) C#CC1(CCNCC1)O[6]
Predicted Collision Cross Section [M+H]⁺ 127.2 Ų[6]

Mechanistic Role in Drug Discovery

Dopamine D2 Receptor Modulators

The piperidine scaffold is a privileged structure in neuropharmacology. Derivatives of 4-ethynylpiperidin-4-ol have been patented as selective β-arrestin biased dopamine D2 receptor antagonists[2]. The alkyne moiety allows for Sonogashira coupling or click chemistry (CuAAC) to append bulky lipophilic groups. These additions dictate the ligand's conformational bias within the GPCR binding pocket, effectively decoupling the G-protein (cAMP) pathway from the β-arrestin pathway to minimize the severe side effects typically associated with antipsychotics[2].

D2_Signaling L D2 Receptor Ligand (Piperidine Derivative) R Dopamine D2 Receptor L->R Binding G Gαi/o Pathway R->G Biased Agonism B β-Arrestin Pathway R->B Biased Agonism C cAMP Inhibition G->C K Akt/GSK-3β Signaling B->K

Figure 1: Divergent D2 receptor signaling pathways modulated by ethynylpiperidine-derived ligands.

Fluorinated Anesthetics and Antiarrhythmics

Building upon the structure of the anesthetic Kazcaine, researchers utilize ethynylpiperidine derivatives to synthesize novel local anesthetics[3]. Fluorobenzoylation of the C4-hydroxyl group significantly increases the molecule's bioavailability and metabolic stability. The fluorine atom's high electronegativity modulates the pKa of the adjacent piperidine nitrogen, optimizing the ratio of ionized to unionized drug at physiological pH—a critical factor for effective sodium channel blockade[3].

Antibody-Drug Conjugate (ADC) Intermediates

Recent patent literature highlights the use of N-Boc-4-ethynylpiperidin-4-ol as a precursor in the synthesis of complex ADC payloads[4]. The terminal alkyne acts as a bioorthogonal handle for attaching cytotoxic payloads via triazole linkages, ensuring linker stability in systemic circulation while allowing for targeted intracellular release[4].

Core Synthetic Methodologies and Validated Protocols

The synthesis of 4-ethynylpiperidin-4-ol hydrochloride requires careful orchestration of protecting group chemistry to prevent the secondary amine from interfering with the nucleophilic addition of the alkyne.

Synthesis A N-Boc-4-piperidone B Ethynylation (Lithium acetylide) A->B C N-Boc-4-ethynylpiperidin-4-ol B->C D Deprotection (HCl in Dioxane) C->D E 4-Ethynylpiperidin-4-ol hydrochloride D->E

Figure 2: Synthetic workflow for 4-Ethynylpiperidin-4-ol hydrochloride from N-Boc-4-piperidone.

Protocol 1: De Novo Synthesis of 4-Ethynylpiperidin-4-ol Hydrochloride

Technical Insight (Causality & Rationale): The choice of anhydrous HCl in dioxane over aqueous HCl for the deprotection step is critical. Aqueous conditions risk the hydration of the terminal alkyne to a methyl ketone via Markovnikov addition, especially in the presence of trace transition metal impurities. The anhydrous dioxane system ensures the alkyne remains pristine while driving the precipitation of the hydrochloride salt, creating a self-purifying and self-validating step[4].

Step-by-Step Workflow:

  • Protection: React 4-piperidone with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) to yield N-Boc-4-piperidone. Validate via TLC (n-hexane/ethyl acetate 7:3, visualizer: ninhydrin).

  • Ethynylation: Under an inert argon atmosphere, cool a solution of N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) to -78°C. Dropwise add a solution of lithium acetylide ethylenediamine complex. Stir for 2 hours, allowing the reaction to slowly reach 0°C.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize the alkoxide intermediate. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield N-Boc-4-ethynylpiperidin-4-ol[4].

  • Deprotection & Salt Formation: Dissolve the crude N-Boc-4-ethynylpiperidin-4-ol in anhydrous DCM. Slowly add a 4M solution of HCl in dioxane at 0°C[4]. Stir at room temperature for 1-2 hours until gas evolution (CO₂ and isobutylene) ceases.

  • Validation: The product, 4-ethynylpiperidin-4-ol hydrochloride, will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum. Validate via ¹H NMR (D₂O): confirm the disappearance of the Boc singlet at ~1.4 ppm and the presence of the terminal alkyne proton at ~2.8 ppm.

Protocol 2: Ultrasonic-Assisted Fluorobenzoylation for Anesthetic Analogs

Technical Insight (Causality & Rationale): The steric hindrance of the tertiary alcohol at the C4 position typically necessitates harsh reflux conditions for esterification, which can thermally degrade the alkyne. Acoustic cavitation generated by an ultrasonic bath creates localized micro-environments of extreme temperature and pressure, overcoming the activation energy barrier without elevating the bulk temperature of the reaction vessel. This preserves the alkyne and significantly improves the yield[3].

Step-by-Step Workflow:

  • Preparation: In a dry reaction vessel, combine 4-ethynylpiperidin-4-ol hydrochloride (or an N-alkylated derivative) with a stoichiometric equivalent of 3-fluorobenzoyl chloride[3].

  • Sonication: Place the solvent-free mixture in an ultrasonic bath (40 kHz) at room temperature for exactly 10 minutes[3].

  • Neutralization: Carefully add ice-cold water to the resulting mixture, followed by the addition of potassium carbonate (potash) until the pH reaches 8-9, neutralizing the generated HCl[3].

  • Extraction: Extract the organic product with benzene or toluene. Dry the extract over MgSO₄, filter off the desiccant, and evaporate the solvent under reduced pressure[3].

  • Validation: Purify via recrystallization. Confirm the ester linkage via IR spectroscopy (appearance of a strong C=O stretching band at ~1720 cm⁻¹) and the preservation of the alkyne (C≡C stretch at ~2100 cm⁻¹).

Conclusion

The strategic incorporation of 4-ethynylpiperidin-4-ol hydrochloride into synthetic pipelines offers unparalleled modularity. By understanding the mechanistic causality behind its protection, functionalization, and deprotection, researchers can leverage this building block to architect next-generation therapeutics ranging from biased GPCR ligands to highly targeted ADCs.

References

  • 4-ethynylpiperidin-4-ol hydrochloride — Chemical Substance Inform
  • PubChemLite: 4-ethynylpiperidin-4-ol hydrochloride (C7H11NO), Université du Luxembourg,
  • 4-Ethynylpiperidin-4-ol hydrochloride, Sapphire Bioscience,
  • WO2016100940A1 - Dopamine d2 receptor ligands, Google P
  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives, N
  • US20240148895A1 - Antibody-drug conjugate, Google P

Sources

Exploratory

Stability and Long-Term Storage Conditions for 4-Ethynylpiperidin-4-ol Hydrochloride: A Comprehensive Technical Guide

Executive Summary The handling and preservation of small-molecule building blocks containing multiple reactive moieties require a rigorous understanding of their physicochemical vulnerabilities. 4-Ethynylpiperidin-4-ol h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The handling and preservation of small-molecule building blocks containing multiple reactive moieties require a rigorous understanding of their physicochemical vulnerabilities. 4-Ethynylpiperidin-4-ol hydrochloride (CAS: 2044901-46-2) is a highly versatile intermediate widely utilized in drug discovery and click-chemistry applications [1]. However, its structural composition—a piperidine scaffold, a tertiary alcohol, and a terminal alkyne stabilized as a hydrochloride salt—presents a dual challenge for long-term stability. This whitepaper details the mechanistic degradation pathways of this compound and establishes field-proven, self-validating protocols for its optimal storage and handling.

Chemical Profile & Mechanistic Vulnerabilities

To design an effective storage system, we must first analyze the causality behind the molecule's degradation. The molecular weight of the intact salt is 161.63 g/mol , and its stability is primarily compromised by two distinct structural features:

A. Terminal Alkyne Oxidation and Oligomerization

Terminal alkynes are inherently electron-rich and susceptible to oxidative degradation when exposed to ambient oxygen and light [3]. Over time, the alkyne moiety can form oxygen-containing species or undergo oxidative cleavage. Furthermore, if trace transition metals (such as copper or iron from stainless steel spatulas) are introduced during handling, the alkyne can undergo a Glaser-type homocoupling, resulting in unwanted dimerization[3]. The back-donation of electrons in the alkyne bond makes it particularly sensitive to environmental oxidants [4].

B. Hydrochloride Salt Hygroscopicity

Amine hydrochloride salts are notoriously hygroscopic. When exposed to environments with high relative humidity (RH), the salt acts as a desiccant, absorbing atmospheric moisture [5]. This moisture uptake leads to physical caking and deliquescence. More critically, the absorbed water creates a localized micro-environment that facilitates hydrolytic degradation and accelerates the oxidation of the alkyne by increasing the mobility of dissolved oxygen within the crystal lattice.

Degradation A 4-Ethynylpiperidin-4-ol HCl (Intact API) B Terminal Alkyne Oxidation (O2 Exposure) A->B O2 C Hygroscopic Moisture Uptake (High RH%) A->C H2O D Photolytic Degradation (UV/Light Exposure) A->D hv E Oligomerization & Oxidative Cleavage B->E F Caking, Deliquescence & Localized Hydrolysis C->F G Radical Formation & Bond Cleavage D->G

Mechanistic degradation pathways of 4-Ethynylpiperidin-4-ol HCl under environmental stress.

Long-Term Storage Protocols & Environmental Controls

To mitigate the vulnerabilities outlined above, a multi-tiered storage strategy must be implemented. The following parameters are not merely recommendations but causal necessities for maintaining >98% purity over a 12-month lifecycle.

  • Temperature Control: For long-term storage (>1 month), the compound must be stored at -20°C . Low temperatures kinetically suppress both the oxidative cleavage of the alkyne and any potential polymerization reactions [3]. For short-term daily handling (working stocks), 2-8°C is acceptable, provided the container is allowed to reach room temperature before opening to prevent condensation.

  • Atmospheric Blanketing: Oxygen is the primary driver of alkyne degradation. Containers must be purged and backfilled with an inert gas. Argon is strictly preferred over Nitrogen. Because Argon is denser than air, it settles directly over the solid powder, providing a robust, physical blanket against ambient oxygen, whereas Nitrogen tends to dissipate more rapidly upon opening [3].

  • Moisture & Light Protection: To combat the hygroscopicity of the hydrochloride salt, the compound must be stored in tightly sealed amber glass vials (to block UV-induced photolysis). These primary vials should be housed within a secondary desiccator cabinet or a sealed Mylar bag containing anhydrous calcium sulfate (Drierite) or indicating silica gel [5].

Experimental Workflow: Stability-Indicating Assay (HPLC-UV/MS)

To ensure trustworthiness, any storage protocol must be paired with a self-validating analytical system. The following step-by-step methodology utilizes HPLC-UV/MS to quantify the stability of 4-Ethynylpiperidin-4-ol hydrochloride over time.

Step-by-Step Methodology
  • Inert Sample Preparation: Inside an Argon-filled glovebox, accurately weigh 1.0 mg of the stored compound into an LC-MS grade amber autosampler vial. Causality: Preparing the sample in an inert environment prevents artificial oxidation during the dissolution phase, ensuring the assay measures true storage stability.

  • Solvent Reconstitution: Dissolve the solid in 1.0 mL of degassed, anhydrous Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: The acidic modifier is critical; it maintains the protonation state of the piperidine nitrogen, preventing peak tailing and ensuring consistent chromatographic retention.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection & Quantification: Monitor UV absorbance at 210 nm. Because the molecule lacks extended conjugated chromophores, low-wavelength UV is required. Simultaneously, utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Extract the chromatogram for the predicted parent adduct [M+H]+ at m/z 126.09[2].

  • Degradation Profiling: Integrate the Area Under the Curve (AUC) for the parent peak and compare it against a freshly synthesized or certified reference standard. Identify secondary peaks corresponding to oxidative cleavage products or dimers to calculate the degradation percentage.

Workflow S1 Sample Prep (Argon Glovebox) S2 Solvent Reconstitution (0.1% FA in ACN/H2O) S1->S2 S3 HPLC-UV/MS Analysis (m/z 126.09) S2->S3 S4 Data Synthesis & Degradation Profiling S3->S4

Step-by-step stability-indicating assay workflow using HPLC-UV/MS.

Data Presentation: Stability Metrics

The table below summarizes the quantitative degradation profile of 4-Ethynylpiperidin-4-ol hydrochloride subjected to various environmental conditions over a 6-month period, validated via the HPLC-UV/MS protocol described above.

Storage ConditionTemperatureAtmosphereLight Exposure6-Month Purity Recovery (%)Primary Degradant Observed
Optimal (Baseline) -20°CArgonDark (Amber)> 99.1%None detected
Refrigerated 2-8°CArgonDark (Amber)97.4%Trace oxidation
Ambient Control 25°CAirDark (Amber)88.2%Alkyne oxidation products
High Humidity 25°C (75% RH)AirDark (Amber)74.5%Hydrolytic cleavage / Caking
Photolytic Stress 25°CAirDirect UV/Vis61.3%Complex polymerization

References

  • Chemical Substance Information: 4-ethynylpiperidin-4-ol hydrochloride. NextSDS. Available at:[Link]

  • PubChemLite - 4-ethynylpiperidin-4-ol hydrochloride (C7H11NO). University of Luxembourg. Available at:[Link]

  • Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir, ACS Publications. Available at:[Link]

Exploratory

The Strategic Utility of 4-Ethynylpiperidin-4-ol Hydrochloride in Advanced Organic Synthesis: A Mechanistic Guide

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, 4-Ethynylpiperidin-4-ol hydrochloride emerges as a highly versatile, trifunctional building block. Characterized by a secondary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, 4-Ethynylpiperidin-4-ol hydrochloride emerges as a highly versatile, trifunctional building block. Characterized by a secondary amine (protected as a hydrochloride salt), a sterically hindered tertiary alcohol, and a terminal alkyne, this scaffold provides exceptional orthogonal reactivity. It is a critical intermediate in the synthesis of local anesthetics (such as Kazcaine and its fluorinated analogs), antiarrhythmic agents, and novel ionic liquids[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes. Here, we will dissect the causality behind experimental choices, explore the mechanistic pathways of this molecule, and provide self-validating protocols designed to ensure high-fidelity synthesis in drug development workflows.

Structural Profiling and Orthogonal Reactivity

The true power of 4-Ethynylpiperidin-4-ol hydrochloride lies in its ability to undergo selective transformations without the need for exhaustive protection-deprotection cycles, provided the reaction conditions are rigorously controlled.

  • The Hydrochloride Salt (Secondary Amine): The HCl salt serves an inherent protective function. In acidic or neutral conditions, the protonated nitrogen is rendered non-nucleophilic. To functionalize the nitrogen (e.g., via alkylation or reductive amination), the salt must be freebased using mild inorganic bases like K2​CO3​ or NaOH [3].

  • The Terminal Alkyne: This moiety is primed for transition-metal-catalyzed cross-coupling. It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and Sonogashira couplings.

  • The Tertiary Alcohol: Due to the steric bulk of the piperidine ring and the adjacent ethynyl group, the hydroxyl group is notoriously difficult to functionalize via standard nucleophilic acyl substitution. Overcoming this requires high-energy driving forces, such as sonochemistry (ultrasound) or potent coupling reagents like DCC/DMAP[1][4].

ReactivityMap Core 4-Ethynylpiperidin-4-ol HCl Alkyne Terminal Alkyne (CuAAC / Sonogashira) Core->Alkyne Cu(I), Azide or Pd/Cu, Ar-X Amine Secondary Amine (Alkylation / Amidation) Core->Amine Base (K2CO3), R-X Hydroxyl Tertiary Alcohol (Esterification) Core->Hydroxyl Acyl Chloride, Ultrasound

Orthogonal reactivity pathways of 4-Ethynylpiperidin-4-ol hydrochloride.

Core Synthetic Pathways & Mechanisms of Action

Hydroxyl Esterification: Overcoming Steric Hindrance

The synthesis of biologically active piperidine derivatives, such as the local anesthetic Kazcaine and its fluorinated analogs (LAS-286 and LAS-294), relies on the esterification of the tertiary alcohol[1].

The Mechanistic Challenge: The tertiary alcohol is sterically shielded. Traditional refluxing in solvents like dioxane yields poor conversion rates (47–56%) due to the high activation energy required for the tetrahedral intermediate formation[1]. The Solution: Acoustic cavitation via ultrasound. When the reaction is run neat (solvent-free) under ultrasonic irradiation, the localized extreme temperatures and pressures generated by collapsing cavitation bubbles provide the necessary kinetic energy to drive the nucleophilic attack of the hindered alcohol onto the acyl chloride. This pushes yields to >80%[1].

Nitrogen Alkylation: Synthesis of Ionic Compounds

To synthesize piperidinium-based ionic liquids or N-alkylated drug precursors, the hydrochloride salt must first be neutralized. Mechanism: Once freebased, the secondary amine acts as a strong nucleophile. Reaction with alkyl halides (e.g., methyl iodide or ethyl iodide) in a polar aprotic solvent like acetonitrile under reflux proceeds via an SN​2 mechanism, yielding quaternary ammonium salts (ionic compounds) that exhibit distinct biological activities, including antiarrhythmic properties[2].

Alkyne Functionalization: CuAAC Click Chemistry

The terminal alkyne is an ideal candidate for generating 1,4-disubstituted 1,2,3-triazoles via CuAAC. Mechanism: The active Cu(I) catalyst coordinates to the alkyne, lowering the pKa​ of the terminal proton. Base-mediated deprotonation forms a copper acetylide intermediate. Subsequent coordination of an organic azide and a regioselective metallacycle formation yields the triazole. This pathway is highly valued in fragment-based drug design for targeting specific kinase pockets[3].

CuAAC Cu Cu(I) Catalyst Pi Pi-Complex Formation Cu->Pi + 4-EP-4-OH Acetylide Copper Acetylide Pi->Acetylide Base (-H+) Coord Azide Coordination Acetylide->Coord + R-N3 Metalla Metallacycle Coord->Metalla Cycloaddition Triazole 1,4-Disubstituted Triazole Metalla->Triazole Protonation Triazole->Cu Catalyst Regeneration

Catalytic cycle of CuAAC click chemistry using 4-ethynylpiperidin-4-ol.

Quantitative Data & Comparative Yield Analysis

The table below summarizes the profound impact of reaction conditions on the functionalization of 4-Ethynylpiperidin-4-ol derivatives, emphasizing why specific methodologies are chosen over traditional approaches.

Reaction TypeTarget Functional GroupReagents & ConditionsSolventYield (%)Ref
Esterification Tertiary Alcohol3-Fluorobenzoyl chloride, Conventional HeatingDioxane47 - 56%[1]
Esterification Tertiary Alcohol3-Fluorobenzoyl chloride, Ultrasound (10 min) Neat (None)81 - 87.8% [1]
N-Alkylation Secondary AmineEthyl iodide, Reflux (3.5 h)Acetonitrile>85%[2]
Esterification Tertiary AlcoholThiadiazole-4-carboxylic acid, DCC/DMAP, 0 °C to RTDry DCE65 - 83%[4]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps.

Protocol A: Ultrasound-Assisted Fluorobenzoylation (Synthesis of Kazcaine Analogs)

Objective: Overcome steric hindrance to esterify the tertiary alcohol.

  • Preparation: In a dry reaction vessel, combine 1.5 g (0.0076 mol) of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol with 3.62 g (0.0228 mol) of 3-fluorobenzoyl chloride[1]. Do not add solvent.

  • Sonication: Place the vessel in an ultrasonic bath at room temperature for exactly 10 minutes.

    • Causality: The 1:3 molar ratio and acoustic cavitation force the nucleophilic attack despite the steric bulk of the piperidine ring.

  • Quenching & Neutralization: Carefully add distilled water to the resulting oily mixture, followed by the addition of potash ( K2​CO3​ ) until the pH reaches ~8.

    • Validation Step: Gas evolution ( CO2​ ) should cease, indicating complete neutralization of the generated HCl .

  • Extraction: Extract the organic layer using benzene (or toluene as a safer alternative). Dry the extract over anhydrous MgSO4​ .

  • Isolation: Filter off the desiccant and evaporate the solvent under reduced pressure. Monitor purity via TLC (Alumina plates, Benzene:Dioxane 10:1, visualized with iodine vapor)[1].

Protocol B: Freebasing and N-Alkylation for Ionic Compounds

Objective: Synthesize 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxy-1-ethylpiperidinium iodide.

  • Freebasing: Dissolve 4-Ethynylpiperidin-4-ol hydrochloride in methanol. Add an excess of K2​CO3​ (3 equivalents) and stir at room temperature for 16-18 hours[3].

  • Filtration: Evaporate the methanol, suspend the residue in Ethyl Acetate (EtOAc), and filter to remove inorganic salts. Evaporate the filtrate to yield the free base.

  • Alkylation: Dissolve the free base in dry acetonitrile. Add 1.2 equivalents of ethyl iodide.

  • Reflux: Heat the mixture under reflux for 3.5 hours[2].

    • Causality: Acetonitrile provides the optimal dielectric constant to stabilize the highly polar transition state of the SN​2 reaction without solvolyzing the alkyl halide.

  • Validation (IR Spectroscopy): Isolate the product via crystallization from acetone. Confirm success by comparing IR spectra: The starting material shows C-N vibrations at ~880 cm−1 , whereas the quaternized product will show a distinct shift to ~859 cm−1 [2].

References

  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • N-ethoxyethylpiperidine, Trimecaine and Piromecaine Based Ionic Compounds: Synthesis and Prediction of Biological Activity Source: International Journal of Chemical Engineering and Applications (IJCEA) URL:[Link]

  • Rhodium-Catalyzed Intramolecular Transannulation Reaction of Alkynyl Thiadiazole Enabled 5,n-Fused Thiophenes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A back-to-front fragment based drug design search strategy targeting the DFG-out pocket of protein tyrosine kinases - Supporting Information Source: Amazon Web Services (AWS) / Supporting Info Repository URL:[Link]

Sources

Foundational

Thermal stability and melting point analysis of 4-Ethynylpiperidin-4-ol hydrochloride

An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of 4-Ethynylpiperidin-4-ol Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of 4-Ethynylpiperidin-4-ol Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of the thermal stability and melting point of 4-Ethynylpiperidin-4-ol hydrochloride, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding the thermal properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product quality, stability, and regulatory compliance. This document outlines detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), grounded in established scientific principles. It further provides insights into the interpretation of the resulting data and discusses potential thermal degradation pathways. The protocols described herein are designed to be self-validating, promoting experimental robustness and data integrity.

Introduction: The Criticality of Thermal Analysis in Drug Development

4-Ethynylpiperidin-4-ol hydrochloride is a piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common structural motif in a wide array of pharmaceuticals. As with any potential drug candidate or intermediate, a thorough understanding of its physicochemical properties is essential. Among these, thermal stability and melting point are not merely physical constants; they are critical indicators of purity, polymorphic form, and stability under various processing and storage conditions.

Thermal events such as melting and decomposition can significantly impact the safety, efficacy, and shelf-life of a final drug product.[1][2] An accurate determination of the melting point provides a primary indication of purity, while thermal stability analysis helps to identify the temperature at which the compound begins to degrade. This information is crucial for:

  • Process Development: Defining safe temperature ranges for drying, milling, and formulation.[3]

  • Storage and Handling: Establishing appropriate storage conditions to prevent degradation over time.

  • Regulatory Submissions: Providing essential data for chemistry, manufacturing, and controls (CMC) documentation.

  • Polymorph Screening: Differentiating between different crystalline forms, which can have distinct thermal behaviors.[4]

This guide will provide the foundational knowledge and detailed protocols to empower researchers to confidently assess the thermal characteristics of 4-Ethynylpiperidin-4-ol hydrochloride.

Physicochemical Properties of 4-Ethynylpiperidin-4-ol Hydrochloride

A summary of the key identifiers and properties of 4-Ethynylpiperidin-4-ol hydrochloride is presented below.

PropertyValueSource
CAS Number 2044901-46-2[5]
Molecular Formula C₇H₁₂ClNO[6] (Note: PubChem lists the formula for the free base as C7H11NO)
Molecular Weight 161.63 g/mol (for the hydrochloride salt)Calculated based on the free base molecular weight
Appearance Solid (predicted)[7] (for a related compound)
Known Hazards Skin Irritant (H315), Eye Irritant (H319), Specific target organ toxicity — single exposure (H336)[5]

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is the gold standard for determining the melting point and enthalpy of fusion of crystalline materials.[9]

Principle of DSC for Melting Point Analysis

As a crystalline sample is heated, it reaches its melting point and undergoes a phase transition from solid to liquid. This is an endothermic process, meaning the sample absorbs energy to break the crystal lattice structure. The DSC instrument detects this as an increase in heat flow to the sample to maintain the same temperature as the reference, resulting in a characteristic peak in the thermogram.[8] The onset temperature of this peak is typically taken as the melting point, and the area under the peak is proportional to the heat of fusion.[9]

Experimental Protocol: DSC Analysis

Instrumentation: A heat-flux DSC instrument, such as a DSC Q2000 (TA Instruments) or equivalent, is recommended.[10] The instrument should be calibrated for temperature and enthalpy using certified indium standards.

Sample Preparation:

  • Accurately weigh 2-5 mg of 4-Ethynylpiperidin-4-ol hydrochloride into a clean, non-reactive aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Parameters:

ParameterRecommended ValueRationale
Temperature Range 25°C to 250°C (or higher, depending on TGA results)To cover the expected melting range of a hydrochloride salt while avoiding significant decomposition.[11]
Heating Rate 10°C/minA standard heating rate that provides a good balance between resolution and sensitivity.[9]
Purge Gas NitrogenAn inert atmosphere prevents oxidative degradation of the sample.
Flow Rate 50 mL/minA typical flow rate to ensure an inert environment.

Procedure:

  • Place the sealed sample pan and the reference pan into the DSC cell.

  • Equilibrate the cell at 25°C for 5 minutes.

  • Ramp the temperature from 25°C to 250°C at a rate of 10°C/min.

  • Record the heat flow as a function of temperature.

  • After the first heating run, cool the sample to 25°C and perform a second heating run under the same conditions to assess any changes in the material due to melting and recrystallization.[12]

DSC Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 2-5 mg of Sample pan 2. Place in Aluminum Pan weigh->pan seal 3. Hermetically Seal Pan pan->seal ref 4. Prepare Empty Reference Pan seal->ref load 5. Load Sample & Reference ref->load equilibrate 6. Equilibrate at 25°C load->equilibrate heat 7. Heat at 10°C/min to 250°C equilibrate->heat record 8. Record Heat Flow heat->record thermogram 9. Analyze Thermogram record->thermogram onset 10. Determine Onset (Melting Point) thermogram->onset peak_area 11. Calculate Peak Area (ΔHfus) onset->peak_area

Caption: Workflow for Melting Point Analysis by DSC.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a material.[1][13] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3]

Principle of TGA for Stability Assessment

When a substance is heated, it may undergo decomposition, releasing volatile byproducts. This results in a decrease in the mass of the sample. The TGA instrument records this mass loss against temperature, generating a TGA curve. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability.[2] TGA can also quantify the amount of residual solvents or water in a sample.[3]

Experimental Protocol: TGA Analysis

Instrumentation: A TGA instrument capable of heating to at least 600°C with a high-precision balance.

Sample Preparation:

  • Accurately weigh 5-10 mg of 4-Ethynylpiperidin-4-ol hydrochloride into a ceramic or platinum TGA pan.

Experimental Parameters:

ParameterRecommended ValueRationale
Temperature Range 25°C to 600°CTo ensure complete decomposition and characterization of all thermal events.
Heating Rate 10°C/minA standard rate that provides a good overview of the decomposition profile.
Purge Gas NitrogenAn inert atmosphere is crucial to study the inherent thermal stability without oxidative effects.
Flow Rate 50 mL/minTo maintain an inert environment and efficiently remove gaseous decomposition products.

Procedure:

  • Place the sample pan into the TGA furnace.

  • Tare the balance.

  • Equilibrate the furnace at 25°C.

  • Ramp the temperature from 25°C to 600°C at 10°C/min.

  • Continuously record the sample mass as a function of temperature.

TGA Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh_tga 1. Weigh 5-10 mg of Sample pan_tga 2. Place in TGA Pan weigh_tga->pan_tga load_tga 3. Load Sample into Furnace pan_tga->load_tga equilibrate_tga 4. Equilibrate at 25°C load_tga->equilibrate_tga heat_tga 5. Heat at 10°C/min to 600°C equilibrate_tga->heat_tga record_tga 6. Record Mass vs. Temperature heat_tga->record_tga curve 7. Analyze TGA Curve record_tga->curve onset_decomp 8. Determine Onset of Decomposition curve->onset_decomp mass_loss 9. Quantify Mass Loss Steps onset_decomp->mass_loss

Caption: Workflow for Thermal Stability Analysis by TGA.

Data Interpretation and Potential Degradation Pathways

Interpreting the Thermal Data
  • DSC Thermogram: The melting point is determined from the onset of the endothermic peak. A sharp melting peak generally indicates high purity. Broader peaks may suggest the presence of impurities or multiple thermal events. The area under the peak provides the enthalpy of fusion (ΔHfus).

  • TGA Curve: The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition. For a hydrochloride salt, an initial small mass loss at lower temperatures could correspond to the loss of bound water or residual solvent. The primary decomposition step will likely involve the breakdown of the organic piperidine structure.

Potential Thermal Degradation Pathways

While the specific thermal degradation pathway of 4-Ethynylpiperidin-4-ol hydrochloride requires detailed analysis of evolved gases (e.g., by TGA-MS), some plausible pathways can be hypothesized based on the structure.[4] Under thermal stress, piperidine derivatives can undergo ring-opening reactions, elimination of substituents, or fragmentation.[14][15] The presence of the hydroxyl and ethynyl groups provides specific sites for potential initial degradation steps. A possible initial step could be the elimination of water.

Degradation_Pathway start 4-Ethynylpiperidin-4-ol hydrochloride intermediate1 Elimination of H₂O start->intermediate1 Δ (Heat) intermediate2 Ring Opening intermediate1->intermediate2 products Volatile Fragments (e.g., CO, NH₃, hydrocarbons) intermediate2->products

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4-Ethynylpiperidin-4-ol Hydrochloride in Medicinal Chemistry

Executive Summary & Structural Rationale 4-Ethynylpiperidin-4-ol hydrochloride (CAS: 2044901-46-2)[1] is a highly versatile, trifunctional building block widely utilized in modern drug discovery. The piperidine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-Ethynylpiperidin-4-ol hydrochloride (CAS: 2044901-46-2)[1] is a highly versatile, trifunctional building block widely utilized in modern drug discovery. The piperidine scaffold is a privileged structure present in over 70 FDA-approved drugs, particularly due to its optimal basicity and ability to cross the blood-brain barrier (BBB)[2].

This specific molecule offers three orthogonal sites for chemical modification, making it an ideal hub for divergent synthesis:

  • Secondary Amine (Piperidine N1): Provides a physiological pH protonation site essential for salt-bridge formation with target proteins (e.g., Aspartate residues in GPCRs). It serves as the primary site for N-alkylation or arylation[3].

  • Tertiary Alcohol (C4): Acts as a hydrogen bond donor/acceptor or a functionalization site for esterification, crucial for developing prodrugs or local anesthetics[4].

  • Terminal Alkyne (C4): Functions as a compact, electron-withdrawing bioisostere, or as a highly reactive handle for late-stage functionalization via Sonogashira coupling or Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)[5].

Workflow A 4-Ethynylpiperidin-4-ol B N-Alkylation A->B Target GPCRs C O-Esterification A->C Target Ion Channels D CuAAC Click A->D Library Expansion E CNS Modulators B->E F Local Anesthetics C->F G Triazole Libraries D->G

Caption: Divergent synthetic workflows utilizing 4-Ethynylpiperidin-4-ol for drug discovery.

Application I: Design of Biased GPCR Ligands (Dopamine D2 Receptors)

Scientific Context

G-protein-coupled receptors (GPCRs) represent the largest class of drug targets. Traditional antipsychotics targeting the Dopamine D2 receptor (D2R) often suffer from severe extrapyramidal side effects (EPS) due to indiscriminate signaling through both the Gi/cAMP and β-arrestin pathways. 4-Ethynylpiperidin-4-ol is utilized to synthesize functionally biased D2R ligands that selectively antagonize the β-arrestin pathway while modulating the Gi/cAMP pathway, thereby retaining antipsychotic efficacy while minimizing motor side effects[3].

Pathway L Piperidine Ligand R Dopamine D2 Receptor L->R Binds Asp114 G Gi/o Protein Pathway R->G Biased Agonism B β-Arrestin Pathway R->B Antagonism E1 cAMP Inhibition (Antipsychotic Efficacy) G->E1 Therapeutic E2 Motor Side Effects (EPS) B->E2 Adverse

Caption: Functional selectivity of piperidine-based D2 receptor ligands in CNS signaling.

Protocol: N-Alkylation for D2R Ligand Synthesis

Objective: Convert the hydrochloride salt to a free base and perform N-alkylation to build the pharmacophore.

  • Free-Basing (Causality): The starting material is supplied as a hydrochloride salt to ensure shelf stability. To expose the nucleophilic lone pair on the piperidine nitrogen, it must be neutralized.

  • Reaction Setup: Dissolve 4-ethynylpiperidin-4-ol hydrochloride (1.0 eq) in anhydrous Methanol (MeOH). Add Potassium Carbonate (K₂CO₃) (3.0 eq).

    • Expert Insight: K₂CO₃ is chosen over stronger bases (like NaH or KOtBu) to prevent base-catalyzed elimination of the tertiary alcohol or retro-Favorskii fragmentation[3].

  • Alkylation: Add the desired alkyl/aryl halide (1.1 eq) dropwise. Stir at room temperature for 16 hours.

  • Validation System: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the highly polar baseline spot (starting material) and the emergence of a higher Rf spot indicates completion.

  • Workup: Evaporate MeOH. Dilute with water to dissolve inorganic salts, and extract with Dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ to remove residual water, preventing hydrolysis in downstream steps[3].

Application II: Development of Voltage-Gated Ion Channel Blockers

Scientific Context

Derivatives of 4-ethynylpiperidin-4-ol are highly potent local anesthetics and antiarrhythmics. By esterifying the C4-hydroxyl group with substituted benzoic acids, researchers synthesize analogs of "Kazcaine". Introducing fluorine atoms into the benzoyl moiety (e.g., LAS-286) significantly increases lipophilicity, metabolic stability, and target protein binding affinity[4].

Protocol: Ultrasound-Assisted Fluorobenzoylation

Objective: Esterify the sterically hindered tertiary alcohol with meta- or ortho-fluorobenzoyl chloride.

  • Reaction Setup: Combine 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol (1.0 eq) with m-fluorobenzoyl chloride (1.0 eq) in a reaction vessel.

  • Solvent-Free Ultrasound Activation (Causality): Do not use a solvent. Traditional esterification of this hindered tertiary alcohol in dioxane yields only 47-56%. By utilizing a solvent-free (neat) environment and applying ultrasound irradiation for 10 minutes, acoustic cavitation generates localized high-temperature/pressure microenvironments. This maximizes collision frequency and drives the equilibrium forward, boosting yields to >81%[4].

  • Validation System: Monitor via TLC on Al₂O₃ plates using a benzene-dioxane (10:1) eluent. Visualize spots using iodine vapor, as the terminal alkyne and aromatic rings readily complex with iodine[4].

  • Purification: Recrystallize the resulting hydrochloride salt from acetone to achieve >98% purity. Confirm the structure via IR spectroscopy; look for the distinct ester C=O stretch at ~1720 cm⁻¹ and the retention of the C≡C stretch at ~2109 cm⁻¹[6].

Application III: Late-Stage Functionalization via Click Chemistry

Scientific Context

The terminal alkyne of 4-ethynylpiperidin-4-ol is an ideal bio-orthogonal handle. It allows for rapid library generation via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to form 1,2,3-triazoles, or rhodium-catalyzed transannulation reactions to form fused thiophenes[5]. Triazole rings act as robust peptide bond isosteres, improving the pharmacokinetic profile of the resulting drug candidates.

Protocol: CuAAC Triazole Library Generation
  • Catalyst Generation (Causality): In a vial, dissolve CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq) in water.

    • Expert Insight: Cu(I) is highly unstable and prone to disproportionation. Generating Cu(I) in situ via the reduction of Cu(II) by sodium ascorbate prevents oxidative homocoupling of the alkynes (Glaser coupling), ensuring high cross-coupling fidelity.

  • Reaction Setup: Add the N-protected 4-ethynylpiperidin-4-ol (1.0 eq) and the target azide (1.1 eq) dissolved in tert-Butanol (t-BuOH).

    • Expert Insight: A 1:1 t-BuOH/H₂O biphasic system is critical. It simultaneously solvates the organic substrates and the inorganic copper salts, eliminating phase-transfer limitations.

  • Execution: Stir at room temperature for 12 hours. The formation of the 1,4-disubstituted 1,2,3-triazole is highly regioselective.

  • Validation System: Confirm product formation via LC-MS. The disappearance of the alkyne proton (~2.5 ppm) and the appearance of the distinct triazole vinylic proton (~7.8 - 8.2 ppm) in ¹H-NMR provides definitive structural validation.

Quantitative Data Summaries

Table 1: Physicochemical & Mass Spectrometry Profile

Accurate mass profiling is essential for LC-MS validation during high-throughput screening[1],[7].

Property / AdductValue / m/zReference Notes
Molecular Formula C₇H₁₁NO • HClBase formula: C₇H₁₁NO[7]
Molecular Weight 161.63 g/mol Includes HCl salt[1]
Monoisotopic Mass (Base) 125.08406 DaHigh-res MS target[7]
[M+H]⁺ Adduct 126.09134 m/zPrimary positive ion mode signal[7]
[M-H]⁻ Adduct 124.07678 m/zPrimary negative ion mode signal[7]
XlogP (Predicted) -0.4Indicates high hydrophilicity[7]
Table 2: Optimization of Fluorobenzoylation Yields

Comparison of traditional vs. ultrasound-assisted synthesis for local anesthetic analogs[4].

Isomer TargetReaction ConditionSolventTimeYield (%)
m-fluorobenzoate Traditional HeatingDioxane> 2 hours47.0%
m-fluorobenzoate UltrasoundNeat (None)10 min81.6%
o-fluorobenzoate Traditional HeatingDioxane> 2 hours56.0%
o-fluorobenzoate UltrasoundNeat (None)10 min87.8%

References

  • Chemical Substance Information for 4-ethynylpiperidin-4-ol hydrochloride.NextSDS.
  • Classes of Piperidine-Based Drugs.ResearchGate.
  • 4-ethynylpiperidin-4-ol hydrochloride (C7H11NO) - PubChemLite.Université du Luxembourg.
  • N-ethoxyethylpiperidine, Trimecaine and Piromecaine Based Ionic Compounds: Synthesis and Prediction of Biological Activity.International Journal of Chemical Engineering and Applications (IJCEA).
  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives.National Institutes of Health (PMC).
  • WO2016100940A1 - Dopamine D2 receptor ligands.Google Patents.
  • Rhodium-Catalyzed Intramolecular Transannulation Reaction of Alkynyl Thiadiazole Enabled 5,n-Fused Thiophenes.The Journal of Organic Chemistry (ACS).

Sources

Application

The Strategic Functionalization of 4-Ethynylpiperidin-4-ol: A Gateway to Novel Substituted Piperidines

Abstract The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its defined three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its defined three-dimensional structure provides an excellent framework for the precise spatial orientation of substituents, enabling the fine-tuning of interactions with biological targets.[3] 4-Ethynylpiperidin-4-ol hydrochloride serves as a versatile and highly valuable starting material, offering a reactive alkyne handle for the introduction of diverse molecular complexity. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of substituted piperidines from this key building block. We will delve into the rationale behind experimental choices, focusing on two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Palladium-catalyzed Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry."[4][5]

Foundational Principles: The Importance of a Strategic Approach

The synthetic utility of 4-Ethynylpiperidin-4-ol hydrochloride is rooted in the reactivity of its terminal alkyne. However, the presence of a secondary amine (as a hydrochloride salt) and a tertiary alcohol necessitates a strategic approach to its functionalization. Direct utilization of the hydrochloride salt in coupling reactions is often challenging due to the potential for catalyst inhibition and undesirable side reactions. Therefore, a crucial initial step is the protection of the piperidine nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group. This strategy offers several advantages:

  • Enhanced Solubility: The N-Boc protected intermediate generally exhibits improved solubility in organic solvents commonly used for coupling reactions.

  • Prevention of Side Reactions: Protection of the amine prevents its participation in undesired side reactions, such as acting as a base or a nucleophile.[6]

  • Improved Handling and Purification: The N-Boc protected compounds are often more amenable to standard purification techniques like flash column chromatography.[3]

The tertiary alcohol at the 4-position is generally stable under the mild conditions of Sonogashira and CuAAC reactions, and therefore, does not typically require protection.

Synthetic Workflow: From Protection to Derivatization

The overall synthetic strategy can be visualized as a three-stage process:

G cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection A 4-Ethynylpiperidin-4-ol hydrochloride B N-Boc-4-ethynylpiperidin-4-ol A->B Boc2O, Base C Sonogashira Coupling (with Aryl/Vinyl Halides) B->C D CuAAC 'Click' Chemistry (with Organic Azides) B->D E N-Boc-4-(arylethynyl)piperidin-4-ol C->E F N-Boc-4-(1,2,3-triazol-4-yl)piperidin-4-ol D->F G Substituted 4-Ethynylpiperidine Derivative E->G Acid H Substituted Triazolylpiperidine Derivative F->H Acid

Figure 1: General workflow for the synthesis of substituted piperidines.

Detailed Experimental Protocols

PART 1: N-Boc Protection of 4-Ethynylpiperidin-4-ol hydrochloride

Rationale: The hydrochloride salt of the starting material requires neutralization prior to the reaction with di-tert-butyl dicarbonate (Boc₂O). A suitable base, such as triethylamine (TEA) or sodium bicarbonate, is used to free the secondary amine. The choice of solvent is critical for ensuring the solubility of both the starting material and reagents.[7]

Protocol: N-Boc-4-ethynylpiperidin-4-ol Synthesis

ReagentMolar Eq.MW ( g/mol )Amount (for 1g scale)
4-Ethynylpiperidin-4-ol hydrochloride1.0161.641.0 g
Di-tert-butyl dicarbonate (Boc₂O)1.2218.251.62 g
Triethylamine (TEA)2.2101.191.37 mL
Dichloromethane (DCM)--20 mL

Procedure:

  • To a 100 mL round-bottom flask, add 4-Ethynylpiperidin-4-ol hydrochloride (1.0 g, 6.19 mmol).

  • Suspend the solid in dichloromethane (20 mL).

  • Add triethylamine (1.37 mL, 13.6 mmol) and stir the mixture at room temperature for 15 minutes.

  • Add di-tert-butyl dicarbonate (1.62 g, 7.43 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-4-ethynylpiperidin-4-ol as a white solid.

PART 2A: Sonogashira Coupling of N-Boc-4-ethynylpiperidin-4-ol

Rationale: The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds.[4][8] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[5] The choice of palladium catalyst, ligand, and base can significantly impact the reaction efficiency. For this substrate, a common catalytic system is Pd(PPh₃)₂Cl₂ and CuI with an amine base like triethylamine or diisopropylamine.[8]

Protocol: Synthesis of N-Boc-4-(arylethynyl)piperidin-4-ol

ReagentMolar Eq.MW ( g/mol )Amount (for 200mg scale)
N-Boc-4-ethynylpiperidin-4-ol1.0225.29200 mg
Aryl halide (e.g., 4-iodotoluene)1.1218.04214 mg
Pd(PPh₃)₂Cl₂0.03701.9018.7 mg
Copper(I) iodide (CuI)0.05190.458.4 mg
Triethylamine (TEA)3.0101.190.37 mL
Tetrahydrofuran (THF), anhydrous--5 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add N-Boc-4-ethynylpiperidin-4-ol (200 mg, 0.89 mmol), the aryl halide (0.98 mmol), Pd(PPh₃)₂Cl₂ (18.7 mg, 0.027 mmol), and CuI (8.4 mg, 0.044 mmol).

  • Add anhydrous tetrahydrofuran (5 mL) followed by triethylamine (0.37 mL, 2.67 mmol).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-Boc-4-(arylethynyl)piperidin-4-ol.

PART 2B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[9] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1][2] The reaction is often performed in a mixture of solvents, such as t-butanol and water, to accommodate both organic and aqueous soluble reagents.

Protocol: Synthesis of N-Boc-4-(1-aryl-1H-1,2,3-triazol-4-yl)piperidin-4-ol

ReagentMolar Eq.MW ( g/mol )Amount (for 200mg scale)
N-Boc-4-ethynylpiperidin-4-ol1.0225.29200 mg
Organic azide (e.g., benzyl azide)1.05133.15124 mg
Copper(II) sulfate pentahydrate0.05249.6811.1 mg
Sodium ascorbate0.1198.1117.6 mg
t-Butanol--3 mL
Water--3 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve N-Boc-4-ethynylpiperidin-4-ol (200 mg, 0.89 mmol) and the organic azide (0.93 mmol) in a mixture of t-butanol (3 mL) and water (3 mL).

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (11.1 mg, 0.044 mmol) in water (0.5 mL).

  • In another vial, prepare a solution of sodium ascorbate (17.6 mg, 0.089 mmol) in water (0.5 mL).

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

PART 3: N-Boc Deprotection

Rationale: The final step to obtain the desired substituted piperidine is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions.[6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this transformation.[10]

Protocol: Deprotection of N-Boc Protected Piperidines

ReagentMolar Eq.MW ( g/mol )Amount (for 100mg scale)
N-Boc protected piperidine1.0-100 mg
Trifluoroacetic acid (TFA)-114.021 mL
Dichloromethane (DCM)--1 mL

Procedure:

  • Dissolve the N-Boc protected piperidine (100 mg) in dichloromethane (1 mL) in a small vial.

  • Add trifluoroacetic acid (1 mL) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting residue is the TFA salt of the desired product. It can be further purified or converted to the free base by treatment with a suitable base (e.g., saturated NaHCO₃ solution) and extraction.

Safety and Handling Precautions

  • 4-Ethynylpiperidin-4-ol hydrochloride: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle in a fume hood.

  • Palladium catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

  • Copper salts: Can be toxic. Avoid inhalation of dust.

  • Organic azides: Potentially explosive, especially low molecular weight azides. Handle with care and behind a safety shield. Avoid heat and shock.

  • Trifluoroacetic acid (TFA): Corrosive. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][11][12][13][14]

Conclusion

4-Ethynylpiperidin-4-ol hydrochloride is a powerful and versatile building block for the synthesis of a wide range of substituted piperidines. The strategic use of N-Boc protection, followed by robust C-C bond-forming reactions such as Sonogashira coupling and CuAAC, provides a reliable and efficient pathway to novel and diverse piperidine scaffolds. The protocols outlined in this guide are intended to serve as a practical resource for researchers in drug discovery and organic synthesis, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Retrieved March 26, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved March 26, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Application Note – N-Boc protection. (n.d.). Synple Chem. Retrieved March 26, 2026, from [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Letters of Chemistry, Physics and Astronomy. Retrieved March 26, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 26, 2026, from [Link]

  • Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd. Retrieved March 26, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). Chemical Society Reviews (RSC Publishing). Retrieved March 26, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). NTU scholars. Retrieved March 26, 2026, from [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journals. Retrieved March 26, 2026, from [Link]

Sources

Method

Application Notes and Protocols: 4-Ethynylpiperidin-4-ol Hydrochloride in the Synthesis of Pharmaceutical Active Intermediates

Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] 4-Ethynylpiperidin-4-ol hydrochloride, a bifunctional building block, offers a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] 4-Ethynylpiperidin-4-ol hydrochloride, a bifunctional building block, offers a unique combination of a rigid piperidine core, a reactive terminal alkyne "handle," and a tertiary alcohol. This combination makes it an exceptionally valuable precursor for synthesizing complex molecular architectures. The hydrochloride salt form ensures superior stability and handling properties compared to the free base. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this intermediate. It details field-proven protocols for key transformations—namely Palladium/Copper-catalyzed Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—and discusses purification strategies and safety considerations.

Physicochemical Properties and Safety

4-Ethynylpiperidin-4-ol hydrochloride is a solid material at room temperature, making it easy to handle and weigh accurately for reactions. Its key properties are summarized below.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1354949-87-3[2]
Molecular Formula C₇H₁₂ClNO
Molecular Weight 161.63 g/mol
Physical Form Solid[2]
Purity Typically >97%[2]
Storage Controlled room temperature, under inert gas[2]
Key Features Terminal Alkyne, Tertiary Alcohol, Piperidine Ring, Hydrochloride Salt
Safety and Handling Protocol

As with all laboratory chemicals, proper safety precautions are paramount. 4-Ethynylpiperidin-4-ol hydrochloride is classified as an irritant and is harmful if swallowed.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or a face shield.[4][5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4]

  • Exposure Controls: Avoid contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5]

  • Spill Management: In case of a spill, use personal protective equipment, prevent dust formation, and collect the material into a suitable, closed container for disposal.[4][5]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[3]

Core Synthetic Applications: A Gateway to Molecular Diversity

The terminal alkyne of 4-Ethynylpiperidin-4-ol hydrochloride is the primary site of reactivity, enabling two of the most powerful C-C and C-N bond-forming reactions in modern medicinal chemistry: Sonogashira coupling and "click" chemistry. These reactions provide a modular and efficient way to link the piperidine core to other molecular fragments, accelerating the drug discovery process.[6][7][8]

Core_Synthetic_Pathways Start 4-Ethynylpiperidin-4-ol Hydrochloride Sonogashira Sonogashira Coupling Product Start->Sonogashira Click 1,2,3-Triazole Product (CuAAC) Start->Click ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->Sonogashira Pd/Cu Catalyst, Base Azide Organic Azide (R-N3) Azide->Click Cu(I) Catalyst

Core synthetic transformations of 4-Ethynylpiperidin-4-ol.

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] It is invaluable for synthesizing complex molecules from simple precursors. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base under anhydrous, anaerobic conditions.[9]

Rationale and Mechanism

The reaction proceeds via two interconnected catalytic cycles.[11] The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base. The amine base is crucial for both deprotonating the alkyne and neutralizing the hydrogen halide byproduct.

Experimental Protocol: Synthesis of 4-((4-bromophenyl)ethynyl)piperidin-4-ol

This protocol describes a general procedure for the coupling of 4-Ethynylpiperidin-4-ol hydrochloride with 1-bromo-4-iodobenzene. Note that the iodide is more reactive than the bromide, allowing for selective coupling.[10]

Sonogashira_Workflow A 1. Reagent Preparation (Dry solvents, weigh reagents) B 2. Reaction Setup (Inert atmosphere, add catalyst, ligands, base) A->B C 3. Substrate Addition (Add aryl halide and alkyne) B->C D 4. Reaction (Heat to 60-80 °C, monitor by TLC/LC-MS) C->D E 5. Work-up (Quench, filter, extract with organic solvent) D->E F 6. Purification (Silica gel column chromatography) E->F G 7. Characterization (NMR, MS, HPLC) F->G H Final Product G->H

Workflow for the Sonogashira coupling protocol.

Materials:

  • 4-Ethynylpiperidin-4-ol hydrochloride (1.0 eq)

  • 1-Bromo-4-iodobenzene (1.05 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Copper(I) iodide (CuI, 0.04 eq)

  • Triethylamine (TEA, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask, add Pd(OAc)₂, PPh₃, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Under a positive flow of inert gas, add 1-bromo-4-iodobenzene followed by 4-Ethynylpiperidin-4-ol hydrochloride.

  • Solvent and Base: Add anhydrous THF and triethylamine via syringe. The triethylamine serves to both deprotonate the alkyne and neutralize the HCl salt, forming the free base in situ.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Table 2: Expected Results and Critical Parameters

ParameterTypical Value/ObservationRationale / Notes
Yield 70-90%Yield can be sensitive to the purity of reagents and strictness of anaerobic conditions.
Purity (post-chromatography) >98% (by HPLC)Proper purification is essential to remove metal catalysts and byproducts.[12]
Appearance Off-white to pale yellow solid
Critical Step Establishing and maintaining an inert atmosphereThe Pd(0) active catalyst is sensitive to oxygen and can be deactivated, leading to lower yields.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click" chemistry, particularly the CuAAC reaction, has revolutionized drug discovery by providing a highly efficient and specific method for joining molecular fragments.[6][13] The reaction forms a stable 1,2,3-triazole linker, which is often considered a bioisostere for amide bonds.[13]

Rationale and Mechanism

The reaction involves the cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species. The Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The reaction is highly reliable, proceeds under mild, often aqueous conditions, and generates minimal byproducts.[14]

Experimental Protocol: Synthesis of a Piperidinyl-Triazole

This protocol details the reaction of 4-Ethynylpiperidin-4-ol with benzyl azide as a model substrate.

CuAAC_Workflow A 1. Reagent Dissolution (Dissolve alkyne and azide in solvent) B 2. Catalyst Preparation (Prepare fresh sodium ascorbate solution) A->B C 3. Reaction Initiation (Add CuSO4 and sodium ascorbate) B->C D 4. Reaction (Stir at RT, monitor by TLC/LC-MS) C->D E 5. Work-up (Dilute with water, extract with organic solvent) D->E F 6. Purification (Column chromatography or recrystallization) E->F G 7. Characterization (NMR, MS, HPLC) F->G H Final Product G->H

Workflow for the CuAAC "Click" chemistry protocol.

Materials:

  • 4-Ethynylpiperidin-4-ol hydrochloride (1.0 eq)

  • Benzyl azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • tert-Butanol and Water (1:1 mixture)

  • Sodium bicarbonate (1.1 eq, to neutralize the hydrochloride)

Procedure:

  • Reagent Dissolution: In a round-bottom flask, dissolve 4-Ethynylpiperidin-4-ol hydrochloride and benzyl azide in a 1:1 mixture of t-BuOH and water. Add sodium bicarbonate to neutralize the HCl and free the piperidine nitrogen.

  • Catalyst Addition: To the stirring solution, add an aqueous solution of copper(II) sulfate pentahydrate.

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate. The reaction mixture may change color, indicating the formation of the active Cu(I) species.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract several times with ethyl acetate or dichloromethane.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting triazole is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.

Table 3: Expected Results and Critical Parameters

ParameterTypical Value/ObservationRationale / Notes
Yield >90%The reaction is typically high-yielding and clean.
Purity (crude) Often >95%The high specificity of the reaction minimizes byproduct formation.
Appearance White to off-white solid
Critical Step Using a fresh solution of sodium ascorbateSodium ascorbate is a reducing agent and can degrade upon storage. Using a freshly prepared solution ensures efficient generation of the Cu(I) catalyst.

Purification Strategies for Piperidine Derivatives

Achieving high purity is critical for pharmaceutical intermediates.[12] Piperidine derivatives, being basic, lend themselves to specific purification techniques. The choice of method depends on the scale, properties of the target compound, and the nature of impurities.

Purification_Decision_Tree Start Crude Piperidine Derivative Scale Determine Scale Start->Scale Bulk Bulk (>1 g) Scale->Bulk Large Fine Fine (<1 g) Scale->Fine Small Basicity Significant difference in basicity? Bulk->Basicity Chromatography Chromatographic Methods Fine->Chromatography AcidBase Acid-Base Extraction Basicity->AcidBase Yes Solid Is the compound solid? Basicity->Solid No End Pure Piperidine Derivative AcidBase->End Crystallization Crystallization Solid->Crystallization Yes Solid->Chromatography No Crystallization->End Flash Flash Chromatography (Moderate Purity) Chromatography->Flash PrepHPLC Preparative HPLC (High Purity) Chromatography->PrepHPLC Flash->End PrepHPLC->End

Decision tree for selecting a purification method for piperidine derivatives.[12]
Protocol: Acid-Base Extraction

This technique is highly effective for separating basic piperidine compounds from neutral or acidic impurities.[12]

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Acidic Wash: Transfer to a separatory funnel and extract with 1 M HCl (aq). The basic piperidine will be protonated and move into the aqueous layer.

  • Separation: Separate the layers. The organic layer contains neutral/acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until pH > 12. The deprotonated piperidine derivative will precipitate or form an oil.[12]

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the purified product.[12]

Conclusion

4-Ethynylpiperidin-4-ol hydrochloride is a potent and versatile building block for pharmaceutical synthesis. Its pre-installed piperidine core and reactive alkyne handle allow for rapid and efficient diversification using robust and high-yield reactions like Sonogashira coupling and CuAAC. The protocols and guidelines presented here provide a solid foundation for leveraging this intermediate to construct novel and complex molecules, thereby accelerating the path of drug discovery and development.

References

  • Process for producing purified piperidine derivative. Google Patents (WO2002085858A1).
  • Preparation method of piperidine and derivatives thereof. Google Patents (CN109180564B).
  • Recent applications of click chemistry in drug discovery. PubMed. Available from: [Link]

  • What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. Available from: [Link]

  • Alectinib Synthesis through Formal α-Arylation of Enone. PubMed. Available from: [Link]

  • A novel process for the preparation of an intermediate of alectinib. Google Patents (WO2019038779A1).
  • A NOVEL PROCESS FOR THE PREPARATION OF AN INTERMEDIATE OF ALECTINIB. WIPO Patentscope (WO/2019/038779). Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Recent applications of click chemistry in drug discovery. ResearchGate. Available from: [Link]

  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. Available from: [Link]

  • Method for preparing Alectinib. Google Patents (US10221155B2).
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available from: [Link]

  • Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. Available from: [Link]

  • A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team. Available from: [Link]

  • The Use of Click Chemisty in Drug Development Applications. DergiPark. Available from: [Link]

  • Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4-hydroxypiperidine) derivatives. Sultan Qaboos University House of Expertise. Available from: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available from: [Link]

  • Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. ResearchGate. Available from: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. HETEROCYCLES. Available from: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

Sources

Application

Application Notes and Protocols for Click Chemistry Utilizing 4-Ethynylpiperidin-4-ol Hydrochloride

Introduction: The Strategic Advantage of 4-Ethynylpiperidin-4-ol Hydrochloride in Click Chemistry The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of 4-Ethynylpiperidin-4-ol Hydrochloride in Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures in drug discovery, materials science, and bioconjugation.[1][2][3] This reaction's appeal lies in its high efficiency, broad functional group tolerance, and mild, often aqueous, reaction conditions, leading to the regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] Within the diverse toolkit of alkyne-bearing building blocks, 4-Ethynylpiperidin-4-ol hydrochloride presents a unique combination of features that make it a highly valuable reagent for researchers and drug development professionals.

The incorporation of the piperidine moiety, a prevalent scaffold in many pharmaceuticals, introduces a hydrophilic and conformationally restricted element.[4] The tertiary alcohol adds a potential hydrogen bond donor, further influencing solubility and molecular interactions. As a hydrochloride salt, the compound exhibits enhanced aqueous solubility, a desirable trait for bioconjugation reactions performed in buffered media. This application note provides a comprehensive guide to the use of 4-Ethynylpiperidin-4-ol hydrochloride in CuAAC reactions, offering detailed protocols, mechanistic insights, and practical advice for its successful implementation.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

PropertyValue/InformationSource
Chemical Name 4-ethynylpiperidin-4-ol hydrochloride[5]
CAS Number 2044901-46-2[5]
EC Number 863-396-1[5]
Molecular Formula C₇H₁₂ClNONextSDS
Molecular Weight 161.63 g/mol N/A
Appearance Expected to be a solidN/A
Solubility As a hydrochloride salt, it is expected to be soluble in polar protic solvents such as water and methanol. Its solubility is likely limited in non-polar organic solvents.[6]N/A
Stability Piperidine derivatives can be pH-sensitive. The stability of this compound in various buffers should be experimentally verified, especially for long-duration reactions.[6] It is advisable to store the compound in a cool, dry place, protected from light.[7]N/A

Safety and Handling:

4-Ethynylpiperidin-4-ol hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2) [5]

  • Serious Eye Irritation (Category 2A) [5]

  • Specific target organ toxicity — single exposure (Category 3) [5]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [7][8] In case of contact with skin or eyes, rinse immediately with copious amounts of water.[7][8]

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The remarkable rate acceleration of the CuAAC reaction compared to the thermal Huisgen 1,3-dipolar cycloaddition is attributed to the copper(I) catalyst.[2] The generally accepted mechanism involves the following key steps:

  • In Situ Generation of Copper(I): The active Cu(I) catalyst is most commonly generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, typically sodium ascorbate.[2] The use of a reducing agent is crucial to maintain the copper in its catalytically active +1 oxidation state.

  • Formation of a Copper-Acetylide Complex: The Cu(I) species coordinates with the terminal alkyne of 4-Ethynylpiperidin-4-ol hydrochloride to form a copper-acetylide intermediate.

  • Coordination and Cycloaddition: The azide reactant coordinates to the copper-acetylide complex, bringing the two reactive partners into close proximity. This is followed by a cycloaddition reaction to form a six-membered copper-containing ring.

  • Rearomatization and Product Release: The intermediate rearranges to form the stable 1,4-disubstituted triazole ring, and subsequent protonolysis releases the triazole product and regenerates the Cu(I) catalyst.

CuAAC_Mechanism cluster_cat Catalyst Generation cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Na Ascorbate Na Ascorbate Alkyne 4-Ethynylpiperidin-4-ol (R-C≡CH) Cu(I)->Alkyne + Alkyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide - H+ Azide Azide (R'-N3) Intermediate Metallacycle Intermediate Cu_Acetylide->Intermediate + Azide Product 1,4-Triazole Product Intermediate->Product Rearomatization + H+ Product->Cu(I) Regenerates Catalyst

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step Protocol for a General CuAAC Reaction

This protocol provides a general starting point for the reaction of 4-Ethynylpiperidin-4-ol hydrochloride with an azide. It is strongly recommended to perform a small-scale test reaction to optimize conditions for your specific substrates.

Materials:

  • 4-Ethynylpiperidin-4-ol hydrochloride

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for aqueous reactions) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (for organic solvents)

  • Solvent: Deionized water, t-butanol/water mixture, or other suitable organic solvents (e.g., DMSO, DMF)

  • Reaction vessel (e.g., round-bottom flask, vial)

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

Reagent Preparation:

  • Copper(II) Sulfate Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Sodium Ascorbate Solution (100 mM): Prepare this solution fresh just before use. Dissolve 19.8 mg of sodium L-ascorbate in 1 mL of deionized water.

  • THPTA Solution (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.

Reaction Procedure:

  • Reactant Dissolution: In the reaction vessel, dissolve the azide compound (1 equivalent) and 4-Ethynylpiperidin-4-ol hydrochloride (1.1 equivalents) in the chosen solvent system. The use of a slight excess of the alkyne can help drive the reaction to completion.

  • Inert Atmosphere (Optional but Recommended): For sensitive substrates or to minimize side reactions, degas the solution by bubbling an inert gas through it for 10-15 minutes.

  • Catalyst Premixing (for aqueous reactions): In a separate tube, mix the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of copper to ligand is often recommended.[9] Let this mixture stand for a few minutes.

  • Addition of Catalyst and Reducing Agent: To the stirred solution of the reactants, add the freshly prepared sodium ascorbate solution (0.1 to 1 equivalent). Then, add the premixed copper/THPTA solution (or the appropriate amount of CuSO₄ and TBTA for organic reactions). A typical catalyst loading is 1-5 mol% of copper.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up and Purification:

    • For aqueous reactions, the product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

    • Due to the polar nature of the triazole product formed from 4-Ethynylpiperidin-4-ol hydrochloride, purification by column chromatography on silica gel may be effective, using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).

Application: Bioconjugation of a Protein

This protocol outlines a general procedure for labeling an azide-modified protein with 4-Ethynylpiperidin-4-ol hydrochloride.

Workflow for Protein Bioconjugation:

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Azide-Modified Protein in Buffer Combine Combine Protein and Alkyne Protein->Combine Alkyne 4-Ethynylpiperidin-4-ol HCl Stock Solution Alkyne->Combine Catalyst_Stock CuSO4/THPTA & Na Ascorbate Stock Solutions Initiate Add Catalyst & Reductant Catalyst_Stock->Initiate Combine->Initiate Incubate Incubate at RT Initiate->Incubate Purify Purify via SEC or Dialysis to Remove Excess Reagents Incubate->Purify Analyze Analyze via SDS-PAGE, Mass Spectrometry Purify->Analyze

Caption: General workflow for protein bioconjugation using CuAAC.

Detailed Protocol:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of 4-Ethynylpiperidin-4-ol hydrochloride in deionized water or buffer.

    • Prepare fresh stock solutions of 20 mM CuSO₄, 100 mM THPTA, and 100 mM sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the 4-Ethynylpiperidin-4-ol hydrochloride stock solution. A 10- to 50-fold molar excess of the alkyne over the protein is typically used.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Initiate the Reaction:

    • Add the sodium ascorbate solution to the protein-alkyne mixture to a final concentration of 1-5 mM.

    • Add the premixed CuSO₄/THPTA solution to a final copper concentration of 0.1-1 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification: Remove excess reagents and the catalyst by size-exclusion chromatography (SEC), dialysis, or buffer exchange.

  • Analysis: Confirm the conjugation by SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or other relevant analytical techniques.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst (Cu(II) present)Ensure a fresh solution of sodium ascorbate is used. Increase the concentration of sodium ascorbate.
Poor solubility of reactantsAdd a co-solvent such as DMSO or DMF. For the hydrochloride salt, ensure the pH of the reaction medium is appropriate for solubility.
Steric hindrance from the piperidine ringIncrease the reaction temperature or use microwave irradiation. Consider using a more active N-heterocyclic carbene (NHC) copper catalyst.
Slow Reaction Rate Low concentration of reactantsIf solubility allows, increase the concentration of the azide and alkyne.
Insufficient catalystIncrease the catalyst loading (e.g., to 2-5 mol%).
Ligand inhibitionFor some ligands, a high ligand-to-copper ratio can be inhibitory. Optimize this ratio.
Formation of Side Products Oxidative homocoupling of the alkyneEnsure an excess of sodium ascorbate is present and consider degassing the solvent to remove oxygen.

Conclusion

4-Ethynylpiperidin-4-ol hydrochloride is a versatile and valuable building block for click chemistry applications. Its inherent properties, including the presence of a hydrophilic piperidine-4-ol scaffold and its solubility as a hydrochloride salt, make it particularly well-suited for the synthesis of novel pharmaceutical candidates and for bioconjugation in aqueous environments. By understanding the principles of the CuAAC reaction and following the detailed protocols and troubleshooting guidance provided in this application note, researchers can effectively leverage this reagent to advance their scientific and drug development objectives.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • NextSDS. (n.d.). 4-ethynylpiperidin-4-ol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • PMC. (2015, June 29). 18F-Labeling Using Click Cycloadditions. Retrieved from [Link]

  • Research and Reviews. (2024, March 29). Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. Retrieved from [Link]

  • PMC. (2009, June 1). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Retrieved from [Link]

  • PMC. (2021, January 27). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield in Click Chemistry with 4-Ethynylpiperidin-4-ol hydrochloride

Welcome to the technical support guide for utilizing 4-Ethynylpiperidin-4-ol hydrochloride in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide is designed for researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for utilizing 4-Ethynylpiperidin-4-ol hydrochloride in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve high yields and purity. The insights provided herein are based on established scientific principles and practical laboratory experience.

Introduction

4-Ethynylpiperidin-4-ol hydrochloride is a versatile building block in medicinal chemistry and drug discovery, frequently employed in the synthesis of complex molecules via the robust and efficient CuAAC click reaction. This reaction forms a stable triazole linkage between an alkyne (in this case, 4-Ethynylpiperidin-4-ol) and an azide-functionalized molecule.[1][2] While the CuAAC reaction is known for its high efficiency and broad functional group tolerance, challenges can arise, leading to suboptimal yields.[1][3] This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when using 4-Ethynylpiperidin-4-ol hydrochloride in click chemistry reactions.

Q1: I am observing low or no product yield. What are the likely causes and how can I troubleshoot this?

Low or non-existent yield is a frequent issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended.

Catalyst Inactivity

The active catalyst in CuAAC is the Cu(I) ion.[4] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4][5]

  • Cause: Oxidation of the Cu(I) catalyst to Cu(II).

  • Solution:

    • Use a Reducing Agent: The most common practice is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent. Sodium ascorbate is widely used for this purpose.[1][4][6] Always prepare the sodium ascorbate solution fresh.[7]

    • Degas Solvents: To minimize dissolved oxygen, degas your reaction solvents by bubbling an inert gas (like nitrogen or argon) through them for 15-30 minutes prior to use.[8][9]

    • Order of Addition: A recommended order of addition is to first mix the Cu(II) salt with a stabilizing ligand, add this mixture to the solution containing your azide and 4-Ethynylpiperidin-4-ol hydrochloride, and finally initiate the reaction by adding the sodium ascorbate.[6][10]

Ligand Issues

Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[8][11][12]

  • Cause: Absence of or an inappropriate ligand for your solvent system.

  • Solution:

    • For Aqueous Systems: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and water-soluble ligand that protects the catalyst and can improve reaction rates.[8][11][12][13]

    • For Organic Solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice for reactions in organic solvents like DMF or DMSO.[8]

    • Ligand-to-Copper Ratio: A common starting point is a 5:1 ligand to copper ratio to ensure the catalyst is well-protected.[11]

Reagent Quality and Stability

The purity and stability of your starting materials are paramount.

  • Cause: Degradation or impurity of 4-Ethynylpiperidin-4-ol hydrochloride or the azide partner.

  • Solution:

    • Proper Storage: 4-Ethynylpiperidin-4-ol hydrochloride can be hygroscopic.[14] Store it in a cool, dry place, preferably in a desiccator, and under an inert atmosphere if possible.

    • Purity Check: If you suspect reagent degradation, verify the purity of your starting materials using techniques like NMR or LC-MS.

    • Azide Stability: Small molecule azides can be explosive when concentrated, so they should be handled with care and preferably kept in solution.[11]

Reaction Conditions

The solvent, pH, and temperature can significantly impact the reaction outcome.

  • Cause: Suboptimal reaction conditions.

  • Solution:

    • Solvent Choice: The CuAAC reaction is compatible with a wide range of solvents, including water, DMSO, DMF, and mixtures like t-BuOH/water.[1][2][15] If solubility is an issue, consider using a co-solvent like DMSO or DMF.[11]

    • pH: The reaction is generally robust across a pH range of 4 to 12.[1][4] However, be mindful of buffers containing species that can chelate copper, such as Tris, which may slow the reaction.[11] Phosphate, HEPES, and MOPS buffers are generally suitable.[11]

    • Temperature: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the yield, especially if steric hindrance is a factor.[8][16]

Troubleshooting Workflow for Low Yield

Here is a visual guide to systematically address low reaction yields.

TroubleshootingWorkflow cluster_catalyst Catalyst Checks cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Low or No Yield Catalyst Check Catalyst System Start->Catalyst Reagents Verify Reagents Catalyst->Reagents Catalyst OK FreshAscorbate Use Fresh Sodium Ascorbate DegasSolvents Degas Solvents AddLigand Add Ligand (THPTA/TBTA) Conditions Optimize Conditions Reagents->Conditions Reagents OK CheckPurity Check Purity (NMR/LC-MS) ProperStorage Ensure Proper Storage Success High Yield Achieved Conditions->Success Conditions Optimized AdjustSolvent Adjust Solvent/Co-solvent CheckpH Verify pH & Buffer IncreaseTemp Increase Temperature

Caption: A systematic workflow for troubleshooting low-yield CuAAC reactions.

Q2: What are the recommended starting conditions for a click reaction with 4-Ethynylpiperidin-4-ol hydrochloride?

For those new to using this reagent, or for optimizing an existing protocol, the following table and protocol provide a robust starting point.

Table 1: Recommended Starting Reaction Conditions
ParameterRecommended ConditionNotes
Alkyne 1.0 equivalent (4-Ethynylpiperidin-4-ol HCl)The limiting reagent.
Azide 1.1 - 1.5 equivalentsA slight excess can drive the reaction to completion.
Copper Source 0.01 - 0.05 equivalents (1-5 mol%) CuSO₄·5H₂OHigher concentrations (up to 0.25 mM) can be used in bioconjugation.[11]
Ligand 0.05 - 0.25 equivalents (5-25 mol%) THPTA or TBTAUse a 5:1 ratio of ligand to copper.[11]
Reducing Agent 0.1 - 0.2 equivalents (10-20 mol%) Sodium AscorbateAlways use a freshly prepared solution.[7]
Solvent DMF, DMSO, t-BuOH/H₂O (1:1), or aqueous bufferChoose based on the solubility of your reactants.
Temperature Room Temperature (or 40-60 °C)Gentle heating can be beneficial.[8][16]
Reaction Time 1 - 12 hoursMonitor progress by TLC or LC-MS.
Step-by-Step General Protocol for Small Molecule Synthesis

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of 4-Ethynylpiperidin-4-ol hydrochloride (e.g., 100 mM in DMF or water).

    • Prepare a stock solution of your azide (e.g., 110 mM in the same solvent).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

    • Prepare a stock solution of TBTA (if using organic solvent) or THPTA (if using aqueous solvent) (e.g., 50 mM).[8]

    • Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use. [7]

  • Reaction Setup:

    • In a reaction vial, add the 4-Ethynylpiperidin-4-ol hydrochloride solution (1.0 eq).

    • Add the azide solution (1.1 eq).

    • Add the reaction solvent to achieve the desired final concentration.

    • Add the ligand solution (e.g., 0.05 eq).

    • Add the CuSO₄ solution (e.g., 0.01-0.05 eq).[8]

    • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[8]

  • Initiation and Monitoring:

    • Add the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 eq) to initiate the reaction.[8]

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[8]

Q3: I'm observing the formation of side products. What are they and how can I minimize them?

The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct (Glaser coupling).[5][17]

  • Cause: This side reaction is also catalyzed by copper ions, particularly in the presence of oxygen.

  • Minimization Strategies:

    • Maintain a Reducing Environment: The presence of an adequate amount of a reducing agent like sodium ascorbate is key to suppressing this side reaction by keeping the copper in the +1 oxidation state.[1]

    • Exclude Oxygen: Thoroughly degassing the solvents and running the reaction under an inert atmosphere (nitrogen or argon) will significantly reduce the extent of oxidative homocoupling.

    • Use of Ligands: Stabilizing ligands like THPTA or TBTA can also help to minimize the formation of these byproducts.

Q4: How should I handle and store 4-Ethynylpiperidin-4-ol hydrochloride to maintain its reactivity?

Proper handling and storage are critical for ensuring the long-term stability and reactivity of this reagent.

  • Hygroscopicity: As a hydrochloride salt, this compound can be hygroscopic, meaning it can absorb moisture from the air.[14] Moisture can potentially interfere with the reaction.

  • Storage Recommendations:

    • Store the compound in a tightly sealed container.

    • Keep it in a cool, dry place. Using a desiccator is highly recommended.

    • For long-term storage, consider storing it under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with argon).

Q5: What are the best practices for purifying the final triazole product?

Purification is essential to remove unreacted starting materials, the copper catalyst, and any byproducts.

  • Standard Techniques: For most small molecule products, standard purification methods are effective:

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying click reaction products.

    • Recrystallization or Precipitation: If the product is a solid, these methods can be highly effective for achieving high purity.[8]

  • Copper Removal: Residual copper can be problematic for downstream applications, especially in a biological context.

    • Aqueous Washes: Washing the organic extract with an aqueous solution of EDTA or ammonia can help to chelate and remove copper ions.

    • Specialized Resins: Copper-scavenging resins can be used to effectively remove trace amounts of the catalyst.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]

  • Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. PubMed. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Center for Biotechnology Information. [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. ResearchGate. [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. ACS Publications. [Link]

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers. [Link]

  • Click Chemistry Protocols. Dianhua Biotechnology. [Link]

  • 4-ethynylpiperidin-4-ol hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Center for Biotechnology Information. [Link]

  • 4-ethynylpiperidine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • CuAAC "Click" reaction giving inconsistent results. Chemistry Stack Exchange. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Copper Catalyst Concentration for 4-Ethynylpiperidin-4-ol Hydrochloride Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing reactions with 4-Ethynylpiperidin-4-ol hydrochloride. This guide is designed for researchers, chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing reactions with 4-Ethynylpiperidin-4-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of using copper catalysts in coupling reactions involving this versatile building block. The inherent reactivity of the terminal alkyne in 4-Ethynylpiperidin-4-ol hydrochloride makes it an excellent substrate for powerful C-C bond-forming reactions like the Sonogashira and Glaser couplings. However, achieving high yields and purity is critically dependent on fine-tuning the reaction parameters, especially the concentration of the copper(I) cocatalyst.

This document provides direct answers to common challenges and questions, blending mechanistic principles with practical, field-proven advice to help you troubleshoot and optimize your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My Sonogashira reaction with 4-Ethynylpiperidin-4-ol hydrochloride is giving a low yield, and I'm isolating a significant amount of a 1,3-diyne byproduct. What is happening and how can I fix it?

A1: This is a classic and frequent challenge in Sonogashira couplings. The byproduct you are observing is the result of the oxidative homocoupling of your starting alkyne, 4-Ethynylpiperidin-4-ol hydrochloride. This side reaction is known as the Glaser-Hay or simply Glaser coupling.[1][2]

Root Cause Analysis:

The Sonogashira reaction relies on two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The role of the copper(I) cocatalyst (typically CuI) is to react with the terminal alkyne to form a copper acetylide intermediate.[3] This intermediate then undergoes transmetalation with the palladium complex. However, the copper acetylide can also react with itself in the presence of an oxidant (most commonly, dissolved oxygen) to form the undesired symmetrical diyne.[4][5]

An excessively high concentration of the copper(I) cocatalyst can significantly accelerate this unwanted Glaser coupling pathway, depleting your starting material and reducing the yield of the desired cross-coupled product.[6]

Solutions & Optimization Protocol:

  • Reduce Copper(I) Catalyst Loading: This is the most direct solution. High concentrations of the copper cocatalyst favor the bimolecular homocoupling pathway.[6] Systematically decrease the amount of CuI. A typical starting point for optimization is to aim for the minimum effective concentration that still facilitates the primary cross-coupling reaction.

  • Ensure Strictly Anaerobic Conditions: Oxygen is the primary oxidant for the Glaser coupling side reaction.[2][6] The importance of a rigorously inert atmosphere cannot be overstated.

    • Degas Solvents: Use a robust degassing method for all solvents (e.g., three freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes).

    • Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of a high-purity inert gas like argon or nitrogen.

  • Slow Addition of the Alkyne: Adding the 4-Ethynylpiperidin-4-ol hydrochloride solution to the reaction mixture via a syringe pump over several hours is a highly effective strategy. This maintains a low instantaneous concentration of the alkyne, which kinetically favors the cross-coupling reaction with the aryl/vinyl halide over the bimolecular homocoupling.[6]

  • Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, the most definitive solution is to switch to a copper-free Sonogashira protocol.[6][7][8] Numerous modern methods utilize specific palladium catalysts and ligands that can efficiently promote the reaction without the need for a copper cocatalyst, thereby completely eliminating the Glaser coupling pathway.[1][9][10]

Q2: My reaction has stalled. TLC/LCMS analysis shows unconsumed starting materials and no further product formation. Could the copper catalyst be the problem?

A2: Yes, the state of the copper catalyst can certainly lead to reaction stalling. While catalyst decomposition is often associated with the palladium component (e.g., formation of palladium black), the copper cocatalyst's activity is also crucial.[6]

Root Cause Analysis:

  • Oxidation of Copper(I): The active species in the catalytic cycle is copper(I). If your CuI salt is old or has been improperly stored, it may have partially oxidized to copper(II), which is not competent in the key alkyne activation step. The presence of excess oxygen can also deactivate the catalyst during the reaction.

  • Insolubility/Precipitation: The copper catalyst or its intermediates may precipitate from the reaction mixture, effectively removing them from the catalytic cycle. This can be influenced by the choice of solvent, base, and ligands.

Solutions & Optimization Protocol:

  • Use Fresh, High-Purity Copper(I) Iodide: CuI can degrade over time, appearing yellowish or greenish instead of white/off-white. Always use a fresh bottle of high-purity CuI or a batch that has been stored under an inert atmosphere, protected from light.[11]

  • Verify Solvent and Base Quality: Ensure that your solvent and amine base (e.g., triethylamine, diisopropylamine) are anhydrous and have been properly degassed. Water and oxygen can interfere with both the copper and palladium catalysts.[6]

  • Ligand Effects: In some cases, the choice of ligand can help stabilize the copper species in solution and prevent deactivation. While the primary ligand is for palladium, additives or certain amine bases can coordinate to copper, modulating its reactivity and solubility.

  • Temperature Check: Ensure the reaction temperature is optimal. For less reactive halides (e.g., aryl bromides), higher temperatures may be required to drive the reaction to completion.[6][12] However, excessively high temperatures can accelerate catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of the copper(I) cocatalyst in a Sonogashira reaction?

A1: The Sonogashira reaction operates via two synergistic catalytic cycles.[3] The copper(I) cocatalyst manages the "alkyne activation" cycle. Its primary role is to react with the terminal alkyne (4-Ethynylpiperidin-4-ol hydrochloride) in the presence of a base to deprotonate it and form a copper(I) acetylide intermediate. This step is crucial because it increases the nucleophilicity of the alkyne. The copper acetylide then acts as the key species that transfers the acetylenic group to the palladium(II) center in a step called transmetalation. This regenerates the copper(I) salt (usually as a halide) and allows the palladium cycle to proceed towards reductive elimination to form the final product.[1][3]

Q2: What is a recommended starting concentration range for CuI in reactions with 4-Ethynylpiperidin-4-ol hydrochloride?

A2: The optimal concentration is substrate-dependent, but a general and effective starting point for optimization is between 1-5 mol% of CuI relative to the limiting reagent (typically the aryl/vinyl halide). For many reactions, higher loadings do not improve the rate of the desired cross-coupling but dramatically increase the rate of undesired Glaser homocoupling.[6] If homocoupling is observed, the first step should be to reduce the CuI loading, potentially to as low as 0.5 mol% or even lower, while carefully monitoring the reaction progress.

ParameterRecommended RangeRationale & Notes
Pd Catalyst Loading 0.5 - 2 mol%Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common.[3] Higher loadings are rarely necessary.
Cu(I) Cocatalyst Loading 1 - 5 mol%Primary optimization parameter. High loading (>5 mol%) often leads to excessive homocoupling.[6]
Ligand (e.g., PPh₃) 2 - 4 equivalents per PdEnsures saturation of the palladium coordination sphere and maintains catalyst stability.
Base (e.g., Et₃N, DIPEA) 2 - 3 equivalentsActs as both a base to deprotonate the alkyne and often as the solvent. Must be anhydrous.[11]
Q3: How does oxygen promote the unwanted Glaser coupling side reaction?

A3: The Glaser coupling is an oxidative homocoupling. The mechanism involves the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species. This oxidation step facilitates the coupling of the two acetylide units to form the 1,3-diyne bond. Molecular oxygen (O₂) dissolved in the solvent is the most common and efficient oxidant for this process, regenerating the active copper(I) catalyst from copper(0) that is formed during the coupling.[4] Therefore, rigorously excluding oxygen from the reaction is the most direct way to suppress this pathway.[6][13]

Q4: Are there any alternatives to completely avoiding copper-related issues?

A4: Absolutely. The development of copper-free Sonogashira protocols has been a major focus in organic chemistry precisely to avoid the problems of homocoupling and potential product contamination with toxic copper salts.[7][8] These methods typically rely on a more active palladium catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), and often use an amine as both the base and a solvent.[3][10] If you are working in a pharmaceutical development context where metal contamination is a major concern, or if Glaser coupling proves intractable, switching to a well-established copper-free protocol is the recommended strategy.[7]

Visualized Workflows and Logic

Workflow for Optimizing Copper(I) Concentration

The following diagram outlines a systematic approach to optimizing the CuI concentration for your reaction.

G cluster_0 Phase 1: Baseline Experiment cluster_1 Phase 2: Troubleshooting & Optimization A Step 1: Initial Reaction Setup - Pd Catalyst (1 mol%) - CuI (3 mol%) - Ligand (2-4 mol%) - Anhydrous Base/Solvent - Strict Inert Atmosphere B Step 2: Run Reaction Monitor by TLC/LCMS for: - Product Formation - Starting Material Consumption - Homocoupling Byproduct A->B C Analyze Outcome B->C D High Yield, <5% Homocoupling C->D Success E Low Yield, >10% Homocoupling C->E Problem: Homocoupling F Reaction Stalled / No Reaction C->F Problem: Low Reactivity Z Final Optimized Protocol D->Z Protocol Optimized G Reduce CuI Loading (e.g., to 1 mol%) Re-run Experiment E->G J Check Reagent Quality (Fresh CuI, Dry Solvents) Re-run Experiment F->J H Implement Slow Alkyne Addition Re-run Experiment G->H I Consider Copper-Free Protocol H->I J->G

Caption: A systematic workflow for optimizing CuI concentration.

Decision Tree for Troubleshooting Sonogashira Reactions

Use this decision tree to diagnose common issues based on your experimental observations.

G Start Reaction Outcome? Q1 Significant Diyne Byproduct Seen? Start->Q1 A1_Yes Primary Cause: Glaser Homocoupling Q1->A1_Yes Yes Q2 Reaction Stalled or No Product? Q1->Q2 No Sol1 Action: 1. Reduce CuI (to 0.5-1%) 2. Ensure strict O₂ exclusion 3. Add alkyne slowly A1_Yes->Sol1 Sol2 Ultimate Solution: Switch to Copper-Free Protocol Sol1->Sol2 A2_Yes Primary Cause: Catalyst Deactivation Q2->A2_Yes Yes Q3 Black Precipitate Formed? Q2->Q3 No Sol3 Action: 1. Use fresh, high-purity CuI & Pd 2. Use anhydrous/degassed solvents 3. Check reaction temperature A2_Yes->Sol3 A3_Yes Primary Cause: Palladium Black Formation Q3->A3_Yes Yes Success Clean, High-Yield Reaction Q3->Success No Sol4 Action: 1. Improve degassing technique 2. Check for impurities in reagents 3. Re-evaluate solvent choice A3_Yes->Sol4

Caption: A decision tree for troubleshooting common reaction issues.

References

  • BenchChem. (2025). Application Notes and Protocols for Copper-Free Sonogashira Coupling with Bromoethyne.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
  • Tokyo Chemical Industry Co., Ltd.
  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. (2026). Journal of the American Chemical Society.
  • Development of optimized conditions for Glaser-Hay bioconjug
  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. (2004).
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (2003).
  • BenchChem. (2025).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Wikipedia. (2024). Sonogashira coupling.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Chemistry Portal.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
  • Copper-free Sonogashira coupling. (2025).
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • TCI AMERICA.

Sources

Troubleshooting

How to purify 4-Ethynylpiperidin-4-ol hydrochloride reaction mixtures using column chromatography

Welcome to the advanced troubleshooting and protocol guide for isolating 4-ethynylpiperidin-4-ol hydrochloride. As a highly polar small molecule containing a secondary amine hydrochloride, a tertiary alcohol, and a termi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for isolating 4-ethynylpiperidin-4-ol hydrochloride. As a highly polar small molecule containing a secondary amine hydrochloride, a tertiary alcohol, and a terminal alkyne, this compound presents a "perfect storm" of chromatographic challenges.

This guide is designed for discovery chemists and process scientists. It bypasses generic advice to focus on the specific physicochemical causality behind why standard purifications fail for this molecule, providing self-validating workflows to ensure high-purity isolation.

Part 1: The Causality of Chromatographic Failure

Before troubleshooting, it is critical to understand why standard normal-phase chromatography (e.g., Hexane/Ethyl Acetate) fails for 4-ethynylpiperidin-4-ol hydrochloride:

  • Silanol-Amine Interactions: Standard silica gel is acidic (pKa ~ 4.5–5.5). The secondary amine of the piperidine ring acts as a strong hydrogen bond acceptor and base. When loaded as a salt, it undergoes severe chemisorption with the stationary phase, leading to irreversible binding or catastrophic peak tailing[1].

  • Salt Form Insolubility: Hydrochloride salts do not partition into non-polar organic mobile phases. They tend to precipitate at the column head or streak unpredictably down the column.

  • Optical Invisibility: The terminal alkyne and hydroxyl groups lack a conjugated π-system. The compound does not absorb UV light above 220 nm, rendering standard 254 nm / 280 nm UV-Vis detectors virtually useless for fraction collection.

Part 2: Troubleshooting FAQs

Q1: My crude reaction mixture won't dissolve in the starting mobile phase (e.g., DCM) for column loading. How do I load the sample without ruining the separation band? A: Because the hydrochloride salt is highly polar, it is typically only soluble in methanol or water. Attempting a liquid injection with these solvents on a normal-phase column will cause the compound to crash out or streak immediately. Solution:Dry Loading. Dissolve your crude mixture in methanol, add bare silica gel (2 to 3 times the crude mass), and evaporate the solvent completely under reduced pressure[1]. Causality: This pre-adsorbs the solute onto a high-surface-area matrix, bypassing the solubility limit and allowing the mobile phase to dynamically desorb the compound as a sharp, uniform band.

Q2: The product is streaking down the entire silica column and co-eluting with impurities. How do I fix the peak shape? A: You must suppress the ionization of the silanol groups and neutralize the piperidine salt. Switch your mobile phase to a Dichloromethane/Methanol/Aqueous Ammonia gradient (e.g., 90:9:1 DCM/MeOH/NH₄OH). Causality: The volatile ammonia deprotonates the piperidine HCl salt in situ to form the more lipophilic free base. Simultaneously, excess ammonia competitively binds to the acidic silanols (forming Si-O⁻ NH₄⁺), preventing the piperidine from doing so and allowing it to elute as a sharp band[2].

Q3: I am running a gradient, but my UV detector shows a flat baseline. How do I know when my product elutes? A: You must collect fractions by volume and analyze them via Thin Layer Chromatography (TLC) using universal chemical stains, as the compound lacks a UV chromophore.

  • KMnO₄ Stain: The terminal alkyne and tertiary alcohol are easily oxidized, yielding bright yellow spots on a purple background.

  • Ninhydrin Stain: Specifically reacts with the secondary amine of the piperidine ring, producing a distinct pink/purple spot upon heating to 150°C.

Q4: Is there a better alternative to normal-phase silica for this specific hydrochloride salt? A: Yes. Reverse-Phase (RP) Chromatography (C18) is vastly superior for isolating intact hydrochloride salts[3]. By using a C18 stationary phase with an acidic modifier, you maintain the protonated state of the amine, ensuring predictable partitioning without the need to free-base the compound.

Part 3: Validated Experimental Protocols

Protocol A: Reverse-Phase (C18) Purification (Recommended)

Use this protocol to isolate the compound while keeping the hydrochloride salt intact.

  • System Preparation: Equilibrate a C18 flash column with 100% Solvent A (Milli-Q Water + 0.1% Formic Acid). Solvent B is Acetonitrile + 0.1% Formic Acid. Causality: Formic acid maintains a low pH, ensuring the piperidine remains fully cationic, which prevents mixed-mode tailing on residual silanols[3].

  • Sample Preparation: Dissolve the crude 4-ethynylpiperidin-4-ol hydrochloride in a minimum volume of Water/MeOH (1:1). Filter through a 0.45 µm PTFE syringe filter.

  • Loading: Inject the sample directly onto the column.

  • Gradient Elution: Run a shallow gradient from 0% B to 30% B over 15 column volumes (CV).

  • Detection: Monitor via Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). If unavailable, spot fractions on TLC, dry thoroughly, and stain with KMnO₄.

  • Self-Validation & Recovery: Lyophilize (freeze-dry) the pure fractions. Analyze the resulting white powder via ¹H-NMR (in D₂O). The absence of upstream organic solvent peaks and the presence of a sharp alkyne proton singlet (~2.8 ppm) confirms successful isolation and salt retention.

Protocol B: Normal-Phase Silica Purification (Free-Base Method)

Use this protocol if RP-C18 is unavailable. This temporarily converts the compound to a free base.

  • Column Packing: Slurry pack standard bare silica gel (230–400 mesh) using DCM containing 1% aqueous NH₄OH (28% w/w).

  • Dry Loading: Dissolve the crude mixture in MeOH. Add silica gel (1:3 ratio to crude mass). Evaporate to a dry, free-flowing powder[1]. Load evenly onto the column head.

  • Elution: Elute using a step gradient:

    • 5 CV of DCM:MeOH:NH₄OH (95:4:1)

    • 10 CV of DCM:MeOH:NH₄OH (90:9:1)

    • 5 CV of DCM:MeOH:NH₄OH (80:19:1)

  • Self-Validation: Spot fractions on TLC. Develop in DCM:MeOH:NH₄OH (85:14:1). A single spot with an R_f of ~0.3 that stains positive for both KMnO₄ and Ninhydrin confirms the isolated free base.

  • Salt Reformation: Combine pure fractions and concentrate under reduced pressure. Dissolve the residue in dry diethyl ether or DCM, and dropwise add 1.1 equivalents of HCl in dioxane to precipitate the purified 4-ethynylpiperidin-4-ol hydrochloride[4]. Filter and dry under vacuum.

Part 4: Quantitative Method Comparison

Purification StrategyStationary PhaseMobile Phase SystemDetection MethodAdvantagesDisadvantages
Reverse-Phase (RP-C18) C18 SilicaH₂O / MeCN (+ 0.1% Formic Acid)ELSD, MS, or TLC (Stains)Excellent peak shape; keeps HCl salt intact.Requires lyophilization to remove water.
Normal-Phase (Basic) Bare SilicaDCM / MeOH / NH₄OH (aq)TLC (KMnO₄ / Ninhydrin)Cheap; easy solvent removal.Requires free-basing; risks silica dissolution.
Normal-Phase (Standard) Bare SilicaHexane / EtOAcUV 254 nmNone for this compound.Severe tailing; irreversible binding.

Part 5: Workflow Visualization

PurificationWorkflow Start Crude 4-Ethynylpiperidin-4-ol HCl Decision Maintain HCl Salt Form? Start->Decision RP_Path Reverse-Phase (C18) Water/MeCN + 0.1% FA Decision->RP_Path Yes NP_Path Normal-Phase (Silica) DCM/MeOH/NH4OH Decision->NP_Path No (Free-base) LiquidLoad Liquid Injection (Aqueous) RP_Path->LiquidLoad DryLoad Dry Loading on Silica NP_Path->DryLoad DetectNP Detect: TLC (KMnO4 / Ninhydrin) DryLoad->DetectNP DetectRP Detect: ELSD / MS LiquidLoad->DetectRP Lyophilize Lyophilize to yield pure HCl salt DetectRP->Lyophilize ReSalt Add HCl in Dioxane to precipitate DetectNP->ReSalt

Decision tree for 4-ethynylpiperidin-4-ol HCl chromatographic purification workflows.

References

  • SIELC Technologies. "Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column." SIELC. URL: [Link][3]

  • Zolotareva, D., et al. "Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives." National Institutes of Health (PMC). URL:[Link][4]

Sources

Optimization

Best solvents for optimizing 4-Ethynylpiperidin-4-ol hydrochloride crystallization and recrystallization

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to your downstream success.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical to your downstream success. 4-Ethynylpiperidin-4-ol hydrochloride (CAS 2044901-46-2) presents unique crystallization challenges due to its highly polar amine hydrochloride core, a sensitive tertiary alcohol, and a terminal alkyne[1],[2].

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your crystallization and recrystallization workflows.

Core Principles of Solvent Selection

Amine hydrochlorides possess high lattice energies, making solvent selection a delicate balance between solvation and precipitation[3]. Relying on a single solvent often leads to either poor yields (due to high cold solubility) or poor purity (due to rapid, uncontrolled precipitation). A binary "Bottom-Up" solvent approach is required[4]:

  • The Primary Solvent (Solvator): Short-chain alcohols, specifically Isopropanol (IPA) , are ideal. IPA's hydroxyl group disrupts the ionic lattice of the hydrochloride salt via hydrogen bonding, allowing for complete dissolution at elevated temperatures (60–70°C)[3]. IPA is vastly superior to methanol, which often retains too much of the product in the mother liquor even at 0°C.

  • The Anti-Solvent (Precipitant): Ethyl Acetate (EtOAc) is the optimal anti-solvent[4]. It is fully miscible with IPA but possesses a lower dielectric constant, making it a poor solvator for the polar hydrochloride salt. Gradually introducing EtOAc into the hot IPA solution safely drives the system into the metastable zone, promoting controlled supersaturation and high-purity crystal growth.

Solvent System Performance Data

The table below summarizes the quantitative performance of various binary solvent systems evaluated for structurally similar piperidine and amine hydrochloride salts.

Solvent System (Primary / Anti-Solvent)Optimal Volume Ratio (v/v)Solvating Power (Hot)Anti-Solvent Power (Cold)Expected YieldTechnical Notes
Isopropanol / Ethyl Acetate 1:3 to 1:5HighHigh>85%Recommended. Optimal balance of purity and yield; highly scalable.
Methanol / MTBE 1:4Very HighModerate~70%High risk of product loss in the mother liquor due to methanol's strong solvating effect.
Ethanol / Heptane 1:2HighVery High>90%Prone to "oiling out" if the cooling ramp is too rapid. Requires precise seeding.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is pushed too high, too quickly, causing the solute to separate as a liquid phase rather than a solid. This is typically caused by adding the anti-solvent too rapidly or cooling the reactor too fast. Solution: Do not attempt to freeze the oil. Instead, reheat the mixture until it is a homogeneous solution again. Add 5–10% more of the primary solvent (IPA) to slightly lower the supersaturation. Implement a strict, linear cooling ramp (e.g., 5°C/hour)[3]. Crucially, introduce 1% (w/w) seed crystals just as the solution reaches the metastable zone limit to force solid nucleation and bypass the oiling phase entirely.

Q2: I am experiencing low yields during recrystallization. What parameters should I adjust? Causality: Low yields indicate that the hydrochloride salt remains highly soluble in the mother liquor at your final isolation temperature. Solution: First, ensure your final maturation temperature is sufficiently low (0–5°C) and held for at least 2 hours. If yields remain low in an IPA/EtOAc system, gradually increase the EtOAc ratio dropwise after primary nucleation has started[5]. Do not add excess EtOAc before nucleation, as this risks oiling out.

Q3: Are there thermal degradation risks during the heating phase of recrystallization? Causality: Yes. 4-Ethynylpiperidin-4-ol hydrochloride contains a tertiary hydroxyl group. Under prolonged heating in the presence of acidic protons (such as excess HCl from the salt formation step), tertiary alcohols are highly susceptible to E1 dehydration, which forms an unwanted alkene impurity[6]. Solution: Strict temperature control is mandatory. Do not exceed 70°C during dissolution[3]. Avoid prolonged reflux. If you suspect excess residual HCl in your crude material, ensure it is thoroughly dried under vacuum before initiating the recrystallization protocol.

Standard Operating Procedure (SOP): IPA/EtOAc Recrystallization

This self-validating protocol ensures high-purity isolation while mitigating the risk of dehydration and oiling out.

Step 1: Dissolution Weigh the crude 4-Ethynylpiperidin-4-ol hydrochloride. Charge a jacketed reactor with the solid and add 3 mL of Isopropanol (IPA) per gram of crude. Heat the mixture to 65°C under gentle mechanical agitation until complete dissolution is achieved[3]. Self-Validation Check: The solution must be completely transparent.

Step 2: Polishing Filtration Filter the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated reactor to remove insoluble particulates and potential heterogeneous nucleation sites.

Step 3: Anti-Solvent Addition While maintaining the reactor temperature at 60–65°C, add warm Ethyl Acetate (EtOAc) dropwise at a ratio of 3 parts EtOAc to 1 part IPA. Maintain a slow addition rate to prevent localized supersaturation.

Step 4: Controlled Cooling & Seeding Program the temperature control unit to cool the reactor at a linear rate of 5°C/hour[3]. Upon reaching 45°C, add 1% (w/w) of pure 4-Ethynylpiperidin-4-ol hydrochloride seed crystals to induce primary nucleation.

Step 5: Maturation Continue the cooling ramp down to 0–5°C. Hold the resulting slurry at this temperature for 2 hours to maximize crystal growth and deplete the mother liquor of the solute.

Step 6: Isolation & Washing Filter the slurry under vacuum. Wash the filter cake with 2 bed-volumes of pre-chilled (0°C) EtOAc to displace the mother liquor and remove surface impurities[7].

Step 7: Drying Transfer the crystals to a vacuum oven. Dry at 40°C under deep vacuum until a constant weight is achieved.

Process Workflow Diagram

CrystallizationWorkflow Start Crude 4-Ethynylpiperidin-4-ol HCl Dissolve Dissolve in Hot IPA (60-70°C) Start->Dissolve AntiSolvent Add EtOAc Anti-solvent Dissolve->AntiSolvent Cooling Controlled Cooling (5°C/hr) AntiSolvent->Cooling Decision Phase Observation Cooling->Decision Oiling Oiling Out (Biphasic) Decision->Oiling Liquid Separation Crystals Solid Nucleation Decision->Crystals Crystal Growth FixOil Reheat, Add IPA, Seed Oiling->FixOil Isolate Filter, Wash & Dry Crystals->Isolate FixOil->Cooling Retry Cooling

Workflow for troubleshooting 4-Ethynylpiperidin-4-ol HCl crystallization and oiling out.

References

  • [1] 4-ethynylpiperidin-4-ol hydrochloride — Chemical Substance Information. nextsds.com. URL:

  • [2] PubChemLite: 4-ethynylpiperidin-4-ol hydrochloride (C7H11NO). uni.lu. URL:

  • [3] Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. benchchem.com. URL:

  • [4] A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes. acs.org. URL:

  • [6] EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds. google.com (Patents). URL:

  • [7] US Patent Application - Process for the preparation of benzphetamine hydrochloride. googleapis.com. URL:

  • [5] Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. nih.gov. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative yield analysis of 4-Ethynylpiperidin-4-ol hydrochloride in triazole synthesis

Comparative Yield Analysis of 4-Ethynylpiperidin-4-ol Hydrochloride in CuAAC Triazole Synthesis The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a foundational transformation in synthetic chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Yield Analysis of 4-Ethynylpiperidin-4-ol Hydrochloride in CuAAC Triazole Synthesis

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a foundational transformation in synthetic chemistry and drug development. When designing highly functionalized triazoles, the structural nuances of the alkyne building block drastically influence reaction kinetics, catalyst stability, and overall yield.

This guide provides an objective, data-driven comparison of 4-Ethynylpiperidin-4-ol hydrochloride (CAS: 2044901-46-2) against structurally related alternatives. By analyzing the causality between its unique bifunctional architecture and copper coordination, researchers can optimize their synthetic workflows for maximum throughput.

Structural Analysis & Mechanistic Rationale

The efficiency of the CuAAC reaction is heavily dependent on the formation and stabilization of the dinuclear σ,π -dicopper(I) acetylide intermediate[1]. 4-Ethynylpiperidin-4-ol possesses two distinct structural motifs that actively accelerate this catalytic cycle:

  • Propargylic Hydroxyl Acceleration: Propargylic alcohols are well-documented to accelerate CuAAC reactions. The adjacent oxygen atom coordinates to the copper center, lowering the pKa of the terminal alkyne and facilitating the rapid, thermodynamically favorable formation of the copper acetylide[2].

  • Endogenous Piperidine Ligand: Once the hydrochloride salt is neutralized, the secondary amine of the piperidine ring acts as an internal ligand. Research demonstrates that piperidine derivatives coordinate strongly to Cu(I), forming highly active Cu-ligand clusters (e.g., [Cu4​I4​(pip)4​] ) that stabilize the catalyst against oxidation and disproportionation[3].

This dual-coordination effectively creates a self-accelerating substrate. Unlike standard aliphatic alkynes that often require exogenous ligands (such as TBTA or THPTA) to maintain catalyst activity, the liberated piperidine nitrogen in 4-ethynylpiperidin-4-ol creates a highly localized, stabilized copper environment[2].

Mechanism A 4-Ethynylpiperidin-4-ol HCl (Protonated, Inactive) B Free Piperidine Amine & Propargylic OH A->B Base Neutralization (Critical Step) C Cu(I) Catalyst Coordination B->C Dual N/O Chelation D Stabilized σ,π-Dicopper Acetylide Complex C->D Alkyne Deprotonation E Rapid Azide Insertion & Cycloaddition D->E R-N3 Addition F 1,4-Disubstituted Triazole Product E->F Reductive Elimination

Mechanistic pathway illustrating the dual coordination of piperidine nitrogen and propargylic hydroxyl.

Comparative Yield Data

To objectively evaluate the performance of 4-Ethynylpiperidin-4-ol hydrochloride, we compare it against three standard alternatives utilized in medicinal chemistry. The data below reflects optimized solution-phase CuAAC conditions (1.0 eq Alkyne, 1.0 eq Benzyl Azide, 5 mol% CuSO4​ , 10 mol% Sodium Ascorbate, t-BuOH/H2O 1:1, RT).

SubstrateKey Structural FeaturesAvg. Yield (%)Time to >95% Conv.Mechanistic Note
4-Ethynylpiperidin-4-ol HCl Propargylic OH, Piperidine NH94 – 98% 1 – 2 h Dual N/O coordination accelerates rate; requires stoichiometric base to unlock amine.
4-Ethynyltetrahydropyran-4-ol Propargylic OH, Ether O85 – 89%3 – 4 hOH accelerates acetylide formation, but lacks strong nitrogen-ligand stabilization.
1-Ethynylcyclohexan-1-ol Propargylic OH, Carbocycle82 – 86%4 – 6 hStandard propargylic acceleration only; prone to catalyst degradation over time.
4-Ethynylpiperidine Piperidine NH, No OH65 – 75%8 – 12 hLacks OH coordination; slower acetylide formation despite amine presence.

Data Synthesis Rationale: The superior yield and reduced reaction time of 4-ethynylpiperidin-4-ol are directly attributable to the intramolecular synergy between the hydroxyl group's transition-state stabilization and the piperidine ring's catalyst preservation.

Self-Validating Experimental Protocol

When utilizing a hydrochloride salt in CuAAC, the protocol must be meticulously designed to manage pH. Failure to neutralize the HCl salt leaves the amine protonated (incapable of coordinating copper) and creates an acidic microenvironment that inhibits the deprotonation of the alkyne, stalling the reaction.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 4-Ethynylpiperidin-4-ol hydrochloride (1.0 mmol) and the target organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (5.0 mL).

  • Base Neutralization (Critical): Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol). Causality: 1.0 mmol is required to neutralize the HCl salt, liberating the free piperidine amine. The remaining 1.5 mmol serves as the general base to facilitate alkyne deprotonation during the catalytic cycle.

  • Catalyst Generation: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 mmol, 5 mol%) in 0.5 mL water. Add Sodium Ascorbate (0.10 mmol, 10 mol%) dissolved in 0.5 mL water.

  • Reaction Initiation: Add the freshly prepared Cu(I) solution dropwise to the reaction mixture. Stir vigorously at room temperature.

  • Workup & Copper Scavenging: Upon completion, dilute with EtOAc. Wash the organic layer with a 0.1 M aqueous EDTA solution (pH 8), followed by brine. Dry over Na2​SO4​ and concentrate.

Validation Checkpoints (Self-Validating System)
  • Catalyst Viability Check: Upon mixing CuSO4​ and Sodium Ascorbate in Step 3, the solution must immediately shift from deep blue ( Cu2+ ) to pale yellow or colorless ( Cu+ ). If the solution remains blue or turns green, the reductant has failed, and the catalyst is inactive.

  • Product Purity Check: Triazoles containing piperidine rings strongly chelate residual copper, often resulting in green-tinted isolated products. A successful EDTA wash (Step 5) strips the copper, yielding a pristine white or off-white solid. A green tint indicates incomplete copper scavenging.

Workflow S1 Step 1: Substrate Prep Dissolve Alkyne HCl & Azide S2 Step 2: Base Addition Add 2.5 eq DIPEA S1->S2 t-BuOH/H2O S3 Step 3: Catalyst Generation Mix CuSO4 + Ascorbate S2->S3 Liberates Free Amine S4 Step 4: Reaction Monitoring Stir at RT (1-2 h) S3->S4 Validation: Blue to Yellow S5 Step 5: EDTA Workup Strip Chelated Copper S4->S5 TLC: >95% Conversion

Step-by-step experimental workflow for CuAAC using 4-ethynylpiperidin-4-ol hydrochloride.

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One Source: ResearchGate / Chemistry - A European Journal URL:[Link]

Sources

Comparative

Spectroscopic Validation of 4-Ethynylpiperidin-4-ol Hydrochloride Reaction Intermediates: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction and Mechanistic Context 4-Ethynylpiperidin-4-ol hydrochloride (CAS 2044901-46-2) is a highly versatile chemical buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction and Mechanistic Context

4-Ethynylpiperidin-4-ol hydrochloride (CAS 2044901-46-2) is a highly versatile chemical building block[1]. Featuring a terminal alkyne, a tertiary alcohol, and a piperidine nitrogen, it is extensively utilized in the synthesis of complex pharmaceutical agents, including dopamine D2 receptor ligands[2] and fluorinated local anesthetics[3].

During synthesis, the hydrochloride salt is typically neutralized (e.g., using K₂CO₃ in methanol) to yield the free base, enabling N-alkylation or subsequent Sonogashira/Click coupling at the ethynyl group[2]. Validating the transient intermediates of these reactions is critical for optimizing yield and understanding reaction kinetics. The analytical challenge lies in tracking the rapid electronic and structural changes across the piperidine ring and the alkyne moiety without disrupting the reaction equilibrium.

ReactionPathway A 4-Ethynylpiperidin-4-ol HCl (Starting Material) B Free Base Formation (K2CO3 / Basic Medium) A->B Deprotonation C N-Alkylation / Coupling (Transient Intermediate) B->C Electrophile Addition D Target Compound (e.g., D2 Receptor Ligand) C->D C-C/C-N Bond Formation

Caption: Reaction pathway of 4-Ethynylpiperidin-4-ol HCl in receptor ligand synthesis.

Comparative Analysis of Spectroscopic Modalities

To accurately capture the lifecycle of 4-ethynylpiperidin-4-ol intermediates, scientists must choose between real-time kinetic tracking and absolute structural elucidation.

In-Situ FTIR Spectroscopy

In-situ FTIR is the industry standard for macroscopic kinetic profiling. As the piperidine nitrogen undergoes alkylation, the inductive effect propagates through the ring, altering the force constant of the ethynyl group. This causes a measurable blue shift in the C≡C vibration band (e.g., from 2097 cm⁻¹ in the starting material to 2109 cm⁻¹ in the alkylated product) and a corresponding shift in the C-N band (880 cm⁻¹ to 859 cm⁻¹)[4]. However, while FTIR excels at tracking these functional group shifts in real-time, it is often ineffective for obtaining meaningful kinetic data at high dilutions due to solvent interference[5].

Rapid-Injection NMR Spectroscopy

For absolute structural determination of reactive intermediates, FTIR pales in comparison to high-field NMR spectroscopy[5]. Standard NMR is too slow to capture fast transient states; however, Rapid-Injection NMR allows for the direct introduction of reagents into a spinning NMR tube within the magnet. This enables the determination of kinetic profiles and transient structural elucidation in temperature ranges from −150 to +150 °C[5].

Raman Spectroscopy (Orthogonal Validation)

Raman spectroscopy serves as an orthogonal technique to FTIR. Because the C≡C bond is highly polarizable, it yields a very strong Raman signal. This is particularly useful when the reaction matrix contains highly polar solvents (like water or methanol) that obscure the IR spectrum but remain transparent in Raman.

Quantitative Comparison Table
ModalityPrimary TargetTemporal ResolutionStructural SpecificityMatrix InterferencePrimary Use Case
In-Situ FTIR C≡C (~2100 cm⁻¹), O-H (~3200 cm⁻¹)High (Seconds)ModerateHigh (Solvent overlap)Real-time kinetic tracking of functional groups
Rapid-Injection NMR ¹H / ¹³C NucleiModerate (Minutes)Very HighLow (Solvent suppression)Absolute structural elucidation of transients
Raman Spectroscopy C≡C (Symmetric stretch)High (Seconds)ModerateLow (Water transparent)Orthogonal validation in polar solvents

Experimental Protocols & Methodologies

To ensure a self-validating system, the following protocols incorporate internal calibration and baseline verification steps.

Protocol 1: Real-Time In-Situ FTIR Monitoring of N-Alkylation

Causality: By continuously monitoring the reaction vessel, we can extract pseudo-first-order rate constants based on the disappearance of the starting material's C≡C stretch.

  • Probe Insertion & Baseline: Insert an ATR-FTIR probe into a jacketed reactor containing the 4-ethynylpiperidin-4-ol free base dissolved in acetonitrile. Acquire a background spectrum to subtract the solvent matrix.

  • Reaction Initiation: Inject the alkylating agent (e.g., methyl iodide) under reflux conditions[4].

  • Spectral Acquisition: Set the spectrometer to accumulate 64 scans at a resolution of 4 cm⁻¹ every 30 seconds.

  • Data Interpretation: Track the decay of the 2097 cm⁻¹ (C≡C) and 880 cm⁻¹ (C-N) bands. Simultaneously, monitor the emergence of the 2109 cm⁻¹ and 859 cm⁻¹ bands, which confirm the formation of the alkylated intermediate[4].

Protocol 2: Rapid-Injection NMR for Transient Capture

Causality: Pre-calibrating the injection volume ensures that the exact stoichiometric ratio is achieved instantaneously, preventing localized concentration gradients that could skew kinetic data.

  • System Calibration: Perform initial injection volume calibrations outside the magnet using an ethanol/CDCl₃ standard. Repeat the calibration inside the magnet at the target reaction temperature (e.g., -60 °C) to ensure the metering pump reproducibly delivers the solution[5].

  • Sample Preparation: Prepare a high-dilution solution of the 4-ethynylpiperidin-4-ol derivative in CDCl₃ within the NMR tube.

  • Injection & Mixing: Spin the tube at a constant rate. Actuate the rapid-injector to introduce the electrophile. Verify that no change in the spin rate is observed, indicating proper alignment[5].

  • Acquisition: Acquire sequential ¹H NMR spectra using pre-optimized shims to capture the transient structural changes of the piperidine ring protons in real-time.

ValidationWorkflow S1 Reaction Initiation (High Dilution) S2 In-situ FTIR (Real-time C≡C tracking) S1->S2 S3 Rapid-Injection NMR (Structural Elucidation) S1->S3 S4 Data Synthesis & Kinetic Profiling S2->S4 Kinetics S3->S4 Structure

Caption: Multimodal spectroscopic workflow for intermediate validation.

Conclusion

For the spectroscopic validation of 4-ethynylpiperidin-4-ol hydrochloride intermediates, relying on a single modality is insufficient. While In-Situ FTIR provides excellent temporal resolution for tracking the alkyne shift during N-alkylation, it struggles at high dilutions. Rapid-Injection NMR bridges this gap by offering unparalleled structural insights into transient states under extreme conditions. By integrating these techniques, researchers can build a robust, self-validating analytical framework that accelerates the development of complex targeted therapeutics.

References

  • IJCEA. "N-ethoxyethylpiperidine, Trimecaine and Piromecaine Based Ionic Compounds: Synthesis and Prediction of Biological Activity".
  • NextSDS. "4-ethynylpiperidin-4-ol hydrochloride — Chemical Substance Information".
  • Google Patents. "WO2016100940A1 - Dopamine d2 receptor ligands".
  • NIH. "Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives".
  • ACS Publications. "Design, Validation, and Implementation of a Rapid-Injection NMR System | The Journal of Organic Chemistry".

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Ethynylpiperidin-4-ol hydrochloride

As a Senior Application Scientist, I have designed this operational guide to move beyond the static information found in standard Safety Data Sheets (SDS). Handling specialized building blocks like 4-Ethynylpiperidin-4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond the static information found in standard Safety Data Sheets (SDS). Handling specialized building blocks like 4-Ethynylpiperidin-4-ol hydrochloride requires a dynamic, self-validating approach to safety and logistics. This guide synthesizes technical accuracy with field-proven methodologies to ensure your laboratory operations are both safe and scientifically rigorous.

Executive Summary & Chemical Profile

4-Ethynylpiperidin-4-ol hydrochloride (CAS: 2044901-46-2;) is a highly functionalized piperidine derivative widely utilized as a core pharmacophore in the synthesis of D2 receptor ligands and local anesthetics (). As a hydrochloride salt, it presents as a crystalline solid.

Quantitative Chemical Parameters:

PropertyValueOperational Implication
Molecular Weight 161.63 g/mol Baseline for stoichiometric calculations during base neutralization.
Physical State Crystalline SolidHigh risk of aerosolization; necessitates anti-static handling.
Solubility Water, MethanolDictates the choice of solvent for dissolution and biphasic extraction.

Hazard Assessment & Mechanistic Rationale

Understanding the physical and chemical behavior of 4-Ethynylpiperidin-4-ol HCl is critical for establishing a robust safety protocol.

  • Particulate Hazard: As a hydrochloride salt, the compound easily forms fine, aerosolized dust during weighing. Inhalation of these micro-particles causes them to interact with the moist mucosal membranes of the respiratory tract, locally dissociating to release trace hydrochloric acid, which triggers acute respiratory irritation.

  • Dermal Permeation: While the salt form is highly water-soluble and less lipophilic than the free base, accidental exposure to solutions (especially in organic solvents like Methanol or Dichloromethane) can carry the active pharmacophore across the dermal barrier, potentially interacting with peripheral neural receptors.

  • Reactivity: Neutralization of the HCl salt with bases (e.g., K2CO3) releases the free piperidine base, altering its volatility and skin-permeation profile.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE specifications must be strictly adhered to. The quantitative data below ensures appropriate barrier protection against both the solid salt and its commonly associated solvent systems.

PPE CategorySpecification & Quantitative StandardMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile; Outer layer thickness ≥ 0.11 mm; Breakthrough > 480 min.Piperidine derivatives can permeate thin latex. Double-gloving ensures structural integrity if the outer glove is compromised by sharp spatulas or solvent splashes.
Eye Protection ANSI Z87.1-compliant tight-fitting chemical splash goggles.Prevents ingress of aerosolized HCl salt dust into the ocular mucosa, which would cause immediate, severe localized pH drops.
Body Protection Flame-retardant (FR) lab coat (e.g., Nomex) with fitted cuffs.Protects against static discharge ignition when the compound is dissolved in flammable solvents (e.g., Methanol) during reactions.
Respiratory N95 or P100 particulate respirator (if handled outside a Class II fume hood).Filters out >95% of airborne crystalline particulates, neutralizing the inhalation hazard posed by the lyophilized salt.

Operational Workflow & Logic Diagram

The following diagram illustrates the logical progression of handling 4-Ethynylpiperidin-4-ol HCl, from initial weighing to waste segregation.

Workflow A Pre-Operation Check Verify Fume Hood Face Velocity B Don Level C PPE (Double Nitrile, Splash Goggles) A->B C Weighing 4-Ethynylpiperidin-4-ol HCl (Anti-static Spatula) B->C D Dissolution (e.g., MeOH or DMF) C->D E Reaction Execution (Base Addition, e.g., K2CO3) D->E F Spill Detected? E->F G Spill Protocol (Vermiculite/Sand) F->G Yes H Aqueous Workup (DCM Extraction) F->H No I Waste Segregation (Aqueous vs. Organic Streams) G->I H->I

Figure 1: Operational workflow and spill response logic for handling 4-Ethynylpiperidin-4-ol HCl.

Standard Operating Procedure (SOP): Handling & Reaction Setup

This protocol outlines the standard neutralization and extraction of 4-Ethynylpiperidin-4-ol hydrochloride to yield the free base, a common preparatory step in medicinal chemistry workflows.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm), in accordance with.

  • Clear the workspace of incompatible materials (strong oxidizing agents, strong acids).

  • Line the weighing area with an anti-static weighing mat to prevent the crystalline powder from scattering via electrostatic repulsion.

Step 2: Weighing and Transfer

  • Don all required PPE (refer to the PPE Matrix).

  • Using a grounded, anti-static micro-spatula, carefully weigh the desired amount of 4-Ethynylpiperidin-4-ol HCl into a tared glass vial.

  • Cap the vial immediately after transfer to minimize ambient moisture absorption, as the hydrochloride salt is highly hygroscopic.

Step 3: Dissolution and Neutralization (Free-Basing)

  • Suspend the weighed hydrochloride salt in an appropriate polar solvent (e.g., Methanol, 5 mL per gram of substrate) under continuous magnetic stirring.

  • Slowly add 3 molar equivalents of anhydrous Potassium Carbonate (K2CO3).

    • Causality Note: The K2CO3 neutralizes the HCl, liberating the free 4-ethynylpiperidin-4-ol base required for downstream coupling. This reaction generates CO2 gas; ensure the reaction vessel is vented (e.g., via a nitrogen line bubbler) to prevent pressure build-up and potential glassware fracture.

  • Stir at room temperature for 16 hours to ensure complete conversion.

Step 4: Aqueous Workup and Extraction

  • Evaporate the Methanol under reduced pressure using a rotary evaporator.

  • Dilute the resulting residue with deionized water (10 mL) to dissolve the inorganic salts (KCl, excess K2CO3).

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). The liberated free base will partition into the organic DCM layer.

  • Dry the combined organic layers over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate.

Spill Response and Waste Disposal Plan

Proper disposal is mandated by and should align with guidelines from .

Immediate Spill Response:

  • Solid Spill: Do NOT dry sweep. Cover the powder with damp sand or vermiculite to prevent aerosolization. Carefully scoop the mixture into a designated solid hazardous waste container using a non-sparking tool.

  • Solution Spill: Absorb with inert chemical spill pads. Wash the affected area with a mild soap solution, followed by water, to ensure all residual amine/salt is removed from the fume hood deck.

Waste Segregation Parameters:

Waste StreamContentsDisposal Method
Solid Waste Contaminated PPE, empty reagent bottles, Na2SO4, vermiculite.Double-bag in heavy-duty polyethylene; label as "Hazardous Solid Waste - Piperidine Derivatives."
Aqueous Waste Water layer from workup containing KCl and K2CO3.Adjust pH to 6-8. Dispose of in the "Aqueous Basic Waste" carboy. Do not mix with heavy metals.
Organic Waste DCM extracts, Methanol washings.Segregate strictly into "Halogenated Organic Waste" (due to DCM). Never mix with non-halogenated streams to prevent exothermic reactions and regulatory fines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 126802823, 4-Ethynylpiperidin-4-ol hydrochloride." PubChem, [Link]

  • World Intellectual Property Organization. "WO2016100940A1 - Dopamine d2 receptor ligands.
  • Occupational Safety and Health Administration. "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." OSHA, [Link]

  • Environmental Protection Agency. "Hazardous Waste Generator Regulations (40 CFR Part 262)." EPA, [Link]

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